2-Chloronaphthalene-d7
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,3,4,5,6,7,8-heptadeuterionaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H/i1D,2D,3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYGETOMCSJHJU-GSNKEKJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])Cl)[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Chloronaphthalene-d7 physical and chemical properties
For researchers, scientists, and professionals in drug development, a comprehensive understanding of analytical standards is paramount. This guide provides a detailed overview of the physical and chemical properties of 2-Chloronaphthalene-d7, a deuterated analog of 2-chloronaphthalene (B1664065), and its application as an internal standard in the analysis of environmental pollutants.
Core Physical and Chemical Properties
This compound is a stable, isotopically labeled form of 2-chloronaphthalene, where seven hydrogen atoms have been replaced with deuterium. This labeling makes it an ideal internal standard for quantification studies using mass spectrometry, as it is chemically similar to the native compound but has a distinct mass-to-charge ratio.
The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some properties are reported specifically for the deuterated compound, others are for the unlabeled 2-chloronaphthalene and are expected to be very similar for its deuterated counterpart.
| Property | Value |
| Chemical Formula | C₁₀D₇Cl |
| Molecular Weight | 169.66 g/mol |
| CAS Number | 93951-84-9 |
| Appearance | White to off-white solid powder |
| Melting Point | 57-60 °C (for unlabeled 2-chloronaphthalene) |
| Boiling Point | 256 °C (for unlabeled 2-chloronaphthalene) |
| Density | 1.252 g/cm³ |
| Flash Point | 115.165 °C |
| Solubility | Insoluble in water; soluble in organic solvents such as DMSO, ethanol, and DMF.[1] |
| Vapor Pressure | 0.017 mmHg at 25 °C (for unlabeled 2-chloronaphthalene) |
| LogP (Octanol/Water) | 3.493 |
Experimental Protocols: Analysis of Polychlorinated Naphthalenes (PCNs)
This compound is primarily utilized as an internal standard in the analytical determination of polychlorinated naphthalenes (PCNs) in various environmental matrices. The following is a representative experimental protocol for the analysis of PCNs in a sediment sample using gas chromatography-mass spectrometry (GC-MS) with isotope dilution. This protocol is based on principles outlined in U.S. Environmental Protection Agency (EPA) methods such as Method 1625 and Method 8270.[1]
Sample Preparation and Extraction
-
Sample Collection and Storage: Collect sediment samples in pre-cleaned glass containers and store them at 4°C until extraction.
-
Spiking with Internal Standard: Prior to extraction, a known amount of this compound solution is spiked into the sediment sample. This allows for the accurate quantification of the target PCNs by correcting for losses during sample preparation and analysis.
-
Extraction: The sample is then subjected to an extraction procedure to isolate the PCNs. Common techniques include:
-
Soxhlet Extraction: The sample is placed in a thimble and continuously extracted with a suitable solvent (e.g., a mixture of hexane (B92381) and acetone) for several hours.
-
Pressurized Fluid Extraction (PFE): A more rapid technique that uses elevated temperatures and pressures to extract the analytes with a smaller volume of solvent.
-
Ultrasonic Extraction: The sample is sonicated with a solvent to facilitate the extraction of the target compounds.
-
Extract Cleanup
The raw extract often contains interfering compounds from the sample matrix that can affect the GC-MS analysis. Therefore, a cleanup step is necessary.
-
Sulfur Removal: For sediment samples, elemental sulfur can be a significant interference. This is typically removed by treatment with copper powder or by gel permeation chromatography (GPC).
-
Fractionation: The extract is passed through a multi-layered silica (B1680970) gel column or a Florisil column to separate the PCNs from other organic compounds. The column is eluted with a sequence of solvents of increasing polarity, and the fraction containing the PCNs is collected.
Concentration
The cleaned extract is concentrated to a small volume (typically 1 mL) to increase the concentration of the analytes before GC-MS analysis. This is often achieved using a gentle stream of nitrogen gas (blowdown) or a rotary evaporator.
GC-MS Analysis
-
Injection: A small aliquot (e.g., 1 µL) of the concentrated extract is injected into the gas chromatograph.
-
Separation: The PCNs are separated on a capillary column (e.g., a DB-5ms column) based on their boiling points and polarity. The GC oven temperature is programmed to ramp up over time to achieve optimal separation.
-
Detection: The separated compounds elute from the GC column and enter the mass spectrometer. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the target PCNs and the deuterated internal standard.
-
Quantification: The concentration of each PCN congener is determined by comparing the peak area of its characteristic ion to the peak area of the characteristic ion of this compound. The known concentration of the internal standard allows for the calculation of the native PCN concentrations in the original sample.
Visualizing the Analytical Workflow
The following diagram illustrates the key stages of the experimental workflow for the analysis of Polychlorinated Naphthalenes (PCNs) in an environmental sample using this compound as an internal standard.
This technical guide provides a foundational understanding of this compound for professionals engaged in high-stakes research and development. The detailed properties and protocols herein are intended to support the accurate and reliable quantification of environmental contaminants.
References
An In-Depth Technical Guide to the Isotopic Enrichment of 2-Chloronaphthalene-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic enrichment of 2-Chloronaphthalene-d7, a deuterated analog of 2-Chloronaphthalene. This document details the physicochemical properties, proposed methodologies for isotopic enrichment, and analytical techniques for the characterization of the final product. The information is intended to support researchers and professionals in the fields of environmental analysis, drug metabolism studies, and synthetic chemistry where isotopically labeled standards are crucial.
Physicochemical Properties
A summary of the key physicochemical properties of unlabeled 2-Chloronaphthalene and its deuterated analog, this compound, is presented below. These data are essential for handling, characterization, and application of these compounds.
Table 1: Physicochemical Properties of 2-Chloronaphthalene
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇Cl | [1] |
| Molecular Weight | 162.62 g/mol | [1] |
| CAS Number | 91-58-7 | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 59.5 °C | [1] |
| Boiling Point | 256 °C at 760 mmHg | [2] |
| Solubility | Insoluble in water | [3] |
| LogP | 4.1 | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀D₇Cl | [4] |
| Molecular Weight | 169.66 g/mol | [4] |
| CAS Number | 93951-84-9 | [4] |
| Chemical Purity | Typically ≥98% | [4] |
| Isotopic Purity | Typically ≥98% Atom % D | [4] |
| Appearance | White to off-white solid | [4] |
Isotopic Enrichment Methodologies
Proposed Synthesis Pathway: Acid-Catalyzed Hydrogen-Deuterium Exchange
Acid-catalyzed H-D exchange is a well-established method for the deuteration of aromatic rings.[6] The mechanism involves an electrophilic aromatic substitution where a deuteron (B1233211) (D⁺) acts as the electrophile. The chlorine atom on the naphthalene (B1677914) ring is a deactivating but ortho-, para-directing group.[7][8][9] This means that the deuterium (B1214612) exchange will preferentially occur at the positions ortho and para to the chlorine atom. To achieve full deuteration (d7), forcing conditions such as high temperatures and strong deuterated acids are likely necessary.
Proposed Experimental Protocol: Acid-Catalyzed H-D Exchange
The following is a proposed experimental protocol based on general procedures for acid-catalyzed deuteration of aromatic compounds. Optimization of reaction time, temperature, and catalyst concentration may be required.
Materials:
-
2-Chloronaphthalene
-
Deuterated sulfuric acid (D₂SO₄, 99.5 atom % D) or Deuterated trifluoroacetic acid (CF₃COOD, 99.5 atom % D)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Dichloromethane-d2 (CD₂Cl₂) for NMR analysis
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a sealed reaction vessel suitable for heating under pressure, dissolve 2-Chloronaphthalene in a minimal amount of a suitable deuterated solvent if necessary, or use the deuterated acid as the solvent.
-
Add a stoichiometric excess of deuterated sulfuric acid or trifluoroacetic acid.
-
Add deuterium oxide to the reaction mixture.
-
Heat the mixture at an elevated temperature (e.g., 100-150 °C) for a prolonged period (e.g., 24-72 hours). The progress of the reaction should be monitored by taking aliquots and analyzing them by mass spectrometry to determine the extent of deuteration.
-
After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to a cooled saturated solution of sodium carbonate in D₂O until the acid is neutralized.
-
Extract the product with a suitable organic solvent such as deuterated chloroform (B151607) or ethyl acetate.
-
Wash the organic layer with D₂O to remove any remaining acid and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization to achieve the desired chemical purity.
Alternative Methodology: Transition Metal-Catalyzed H-D Exchange
Transition metal catalysis offers a milder alternative for H-D exchange.[10] Catalysts based on palladium, platinum, rhodium, ruthenium, and iron have been shown to be effective for the deuteration of aromatic compounds, often using D₂O as the deuterium source.[11][12][13] These methods can sometimes offer different regioselectivity compared to acid-catalyzed reactions.
Characterization and Quality Control
The successful synthesis of this compound requires rigorous analytical characterization to determine its chemical and isotopic purity.
Table 3: Analytical Techniques for Characterization
| Technique | Purpose | Key Parameters to Measure |
| Mass Spectrometry (MS) | Determination of isotopic distribution and purity.[3][14][15][16][17] | Molecular ion cluster (m/z) to quantify the relative abundance of d0 to d7 species. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of structure and determination of deuterium incorporation at specific positions.[16] | Disappearance of signals in the ¹H NMR spectrum and appearance of corresponding signals in the ²H NMR spectrum. |
| Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) | Assessment of chemical purity. | Peak purity and retention time comparison with an authentic standard of unlabeled 2-Chloronaphthalene. |
Conclusion
References
- 1. 2-Chloronaphthalene | C10H7Cl | CID 7056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloronaphthalene (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2005-0.01 [isotope.com]
- 5. C–H deuteration of organic compounds and potential drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Chlorobenzene is o p directing in electrophilic substitution class 12 chemistry CBSE [vedantu.com]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Scalable and selective deuteration of (hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts. | Semantic Scholar [semanticscholar.org]
- 14. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 16. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Mass Spectrum Analysis of 2-Chloronaphthalene-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Chloronaphthalene-d7
This compound is a stable isotope-labeled version of 2-chloronaphthalene (B1664065), a polycyclic aromatic hydrocarbon (PAH). Its chemical formula is C₁₀D₇Cl, with a molecular weight of approximately 169.66 g/mol and a monoisotopic mass of 169.0675651 Da.[1][2][3] The seven deuterium (B1214612) atoms significantly alter its mass-to-charge ratio (m/z) compared to the natural compound, making it an excellent internal standard for quantitative mass spectrometry analysis of 2-chloronaphthalene in various matrices. Isotopic labeling is a powerful technique in mass spectrometry that allows for the differentiation of the labeled compound from its unlabeled counterpart, thereby improving the accuracy and precision of analytical measurements.
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrum of the unlabeled 2-Chloronaphthalene, available in the NIST Mass Spectrometry Data Center, serves as a foundational reference for predicting the mass spectrum of this compound.[4][5][6][7] The primary ionization method considered here is electron ionization (EI), a common technique for the analysis of PAHs.
Upon electron ionization, this compound is expected to form a molecular ion [M]•+ at m/z 169, corresponding to the monoisotopic mass of the molecule containing the ³⁵Cl isotope. Due to the natural isotopic abundance of chlorine, an [M+2]•+ peak at m/z 171, with an intensity of approximately one-third of the molecular ion peak, is also anticipated, corresponding to the molecule containing the ³⁷Cl isotope.
The fragmentation of the molecular ion is predicted to follow pathways analogous to those of unlabeled 2-chloronaphthalene, with adjustments for the mass of deuterium. The primary fragmentation events are expected to involve the loss of a chlorine radical (Cl•), a deuterium chloride molecule (DCl), and successive losses of C₂D₂ (dideuteroacetylene) fragments.
Data Presentation: Predicted vs. Experimental Mass Spectra
The following table summarizes the predicted major ions for this compound and compares them with the experimentally observed ions for 2-Chloronaphthalene.
| Predicted m/z for this compound | Proposed Fragment Ion | Corresponding Experimental m/z for 2-Chloronaphthalene | Corresponding Fragment Ion |
| 169/171 | [C₁₀D₇Cl]•+ | 162/164 | [C₁₀H₇Cl]•+ |
| 134 | [C₁₀D₇]•+ | 127 | [C₁₀H₇]•+ |
| 133 | [C₁₀D₆]•+ | 126 | [C₁₀H₆]•+ |
| 108 | [C₈D₆]•+ | 102 | [C₈H₆]•+ |
| 106 | [C₈D₅]•+ | 101 | [C₈H₅]•+ |
Note: The m/z values for the molecular ions are presented for both the ³⁵Cl and ³⁷Cl isotopes. The fragmentation data is based on the major isotope peaks.
Experimental Protocols for Mass Spectrometric Analysis
While a specific protocol for this compound is not available, a general methodology for the analysis of chlorinated PAHs by gas chromatography-mass spectrometry (GC-MS) is provided below. This protocol is based on established methods for similar analytes.
3.1. Sample Preparation
-
Extraction: Samples (e.g., environmental, biological) are extracted using an appropriate solvent such as hexane (B92381) or dichloromethane.
-
Cleanup: The extract is concentrated and subjected to a cleanup procedure, often using solid-phase extraction (SPE) with silica (B1680970) or alumina (B75360) cartridges to remove interfering matrix components.
-
Internal Standard Spiking: A known amount of this compound solution is added to the cleaned extract prior to analysis.
3.2. Gas Chromatography (GC) Conditions
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating PAHs.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: 20 °C/min to 200 °C.
-
Ramp 2: 10 °C/min to 300 °C, hold for 5 minutes.
-
3.3. Mass Spectrometry (MS) Conditions
-
MS System: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan mode (e.g., m/z 50-550) for qualitative analysis and identification of fragmentation patterns. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantitative analysis, monitoring the characteristic ions of both the analyte and the internal standard.
Visualization of Predicted Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways for this compound upon electron ionization.
References
- 1. This compound | C10H7Cl | CID 102600967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloronaphthalene (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2005-0.01 [isotope.com]
- 3. 2-Chloronaphthalene (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2005-1.2 [isotope.com]
- 4. Naphthalene, 2-chloro- [webbook.nist.gov]
- 5. Naphthalene, 2-chloro- [webbook.nist.gov]
- 6. Naphthalene, 2-chloro- [webbook.nist.gov]
- 7. Naphthalene, 2-chloro- [webbook.nist.gov]
In-Depth Technical Guide to Deuterated 2-Chloronaphthalene (2-Chloronaphthalene-d7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, analytical methodologies, and relevant biological pathways associated with the deuterated analog of 2-chloronaphthalene (B1664065), specifically 2-chloro-1,3,4,5,6,7,8-heptadeuterionaphthalene (2-Chloronaphthalene-d7). This isotopically labeled compound is a critical tool in environmental analysis, metabolic studies, and as an internal standard for quantitative mass spectrometry.
Core Properties and Specifications
Deuterated 2-chloronaphthalene serves as an invaluable analytical standard. Its physical and chemical properties are summarized below. Data for the unlabeled analog is provided for comparative purposes.
Table 1: Physicochemical Properties
| Property | This compound | 2-Chloronaphthalene (Unlabeled) |
| Synonyms | 2-chloro-1,3,4,5,6,7,8-heptadeuterionaphthalene, β-Chloronaphthalene-d7 | β-Chloronaphthalene, 2-Chloro-naphthalene |
| Appearance | White to Off-White Solid/Powder[1] | Off-white crystalline powder[2] |
| CAS Number | 93951-84-9[3][4][5][6] | 91-58-7[3][5][6] |
| Molecular Formula | C₁₀D₇Cl[5] | C₁₀H₇Cl[7] |
| Molecular Weight | 169.66 g/mol [3][5][7] | 162.62 g/mol [7] |
| Accurate Mass | 169.0676 Da[3][7] | 162.0236279 Da |
| Melting Point | 59-60 °C | 57-61 °C[8] |
| Boiling Point | Not specified | 255-256 °C[2][8] |
| Isotopic Enrichment | ≥98 atom % D[6] | Not Applicable |
| Storage Conditions | Store at room temperature, away from light and moisture[5][6] | Room Temperature[8] |
Analytical Methodologies
Accurate identification and quantification of this compound are paramount for its application as an internal standard. The following sections detail representative experimental protocols for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol 1: GC-MS Analysis of this compound in Environmental Matrices
This protocol is adapted from the principles of U.S. EPA Method 8270 for the analysis of semivolatile organic compounds.[5][7][9] Deuterated 2-chloronaphthalene is typically used as a surrogate or internal standard in these analyses.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Objective: To extract, concentrate, and clean up the analyte from a water sample.
-
Materials: 1 L water sample, 0.05N HCl, methanol, dichloromethane (B109758) (DCM), EC8270 SPE cartridge, activated carbon cartridge (optional, for polar compounds), multi-port SPE manifold.
-
Procedure:
-
Sample Pretreatment: Adjust the pH of the 1 L water sample to < 2 using 0.05N HCl.[10]
-
Cartridge Conditioning:
-
Sample Loading: Pass the entire pretreated water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.[10]
-
Cartridge Drying: Dry the cartridge under full vacuum for a minimum of 10 minutes to remove residual water.[10]
-
Elution: Elute the trapped analytes from the cartridge by passing 10-15 mL of DCM through it. Collect the eluate in a collection vial.
-
Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.
-
2. GC-MS Instrumental Analysis
-
Objective: To separate and detect this compound.
-
Instrumentation: Gas chromatograph coupled with a triple quadrupole or time-of-flight mass spectrometer.
-
Parameters:
-
GC Column: 5% phenyl-methylpolysiloxane column (e.g., 30m x 0.25 mm I.D., 0.25 µm film thickness).[9]
-
Injector: Split/splitless or Programmable Temperature Vaporizing (PTV) inlet. A split injection (e.g., 20:1 split ratio) can be used to improve peak shape and reduce inlet maintenance.[7]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[11]
-
Oven Program: Initial temperature of 90°C (hold 1 min), ramp to 160°C at 10°C/min, then ramp to 300°C at 10°C/min (hold 2 min).[11]
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity on a triple quadrupole MS, or full scan on a TOF-MS. For this compound, monitor the transition from the molecular ion (m/z 169) to characteristic fragment ions.
-
Experimental Protocol 2: NMR Spectroscopy Sample Preparation
-
Objective: To prepare a high-quality sample of this compound for structural confirmation by NMR.
-
Materials: 10-50 mg of this compound, deuterated chloroform (B151607) (CDCl₃), 5 mm NMR tube, pipette, filter (e.g., Kimwipe plug).
-
Procedure:
-
Weighing: Accurately weigh approximately 10 mg of the solid compound for ¹H NMR or 50 mg for ¹³C NMR.[2]
-
Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (CDCl₃ is common) in a small vial.[2][12]
-
Filtration and Transfer: Draw the solution into a glass pipette that has been plugged with a small piece of Kimwipe or cotton to filter out any particulate matter.[6] Transfer the filtered solution into a clean 5 mm NMR tube.
-
Volume Adjustment: Ensure the final solution depth in the NMR tube is between 45-50 mm.[2]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for NMR analysis.
-
Biological Interaction and Metabolic Pathway
Polychlorinated naphthalenes (PCNs), including 2-chloronaphthalene, are persistent organic pollutants whose toxicity is often mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway . The AhR is a ligand-activated transcription factor that plays a crucial role in the metabolism of xenobiotics.
Upon entering a cell, 2-chloronaphthalene can bind to the cytosolic AhR complex, causing the dissociation of chaperone proteins like Hsp90. This activated complex then translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT) protein. The resulting heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding event initiates the transcription of a battery of metabolic enzymes, most notably Cytochrome P450 enzymes such as CYP1A1 and CYP1A2. These enzymes facilitate the detoxification of 2-chloronaphthalene by hydroxylating it, which increases its water solubility and promotes its eventual excretion from the body.
Caption: Aryl Hydrocarbon Receptor (AhR) pathway for 2-chloronaphthalene metabolism.
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the quantitative analysis of an environmental sample using this compound as an internal standard.
Caption: General workflow for quantitative analysis using an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. sites.uclouvain.be [sites.uclouvain.be]
- 3. biotage.com [biotage.com]
- 4. [Determination of polychlorinated naphthalenes in environmental samples by isotope dilution gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. gcms.cz [gcms.cz]
- 8. PCB126 Induced Toxic Actions on Liver Energy Metabolism is Mediated by AhR in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s4science.at [s4science.at]
- 10. unitedchem.com [unitedchem.com]
- 11. Frontiers | Distribution of Polychlorinated Naphthalenes in Sediment From Industrialized Coastal Waters of Korea With the Optimized Cleanup and GC-MS/MS Methods [frontiersin.org]
- 12. depts.washington.edu [depts.washington.edu]
2-Chloronaphthalene-d7 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties and applications of 2-Chloronaphthalene-d7, a deuterated analog of 2-Chloronaphthalene (B1664065). This isotopically labeled compound is a critical tool in environmental analysis, metabolic studies, and as a reference standard in mass spectrometry-based methods.
Core Physicochemical Data
The fundamental properties of this compound are summarized below. This data is essential for accurate quantification, solution preparation, and experimental design.
| Property | Value | Citations |
| Molecular Formula | C₁₀D₇Cl | [1][2] |
| Molecular Weight | 169.66 g/mol | [1][2][3][4][5] |
| Exact Mass | 169.0675651 Da | [3] |
| CAS Number | 93951-84-9 | [1][2][4][5] |
| IUPAC Name | 2-chloro-1,3,4,5,6,7,8-heptadeuterionaphthalene | [3][4][5] |
| Synonyms | 2-Chloronaphthalene D7, Naphthalene-1,2,3,4,5,6,8-d7, 7-chloro- | [4][5] |
| Purity | ≥98% | [1][2][6] |
| Unlabeled CAS No. | 91-58-7 | [1][2][4][5] |
Experimental Protocols & Methodologies
While specific synthesis protocols for this compound are proprietary to manufacturers, the general synthetic route for its unlabeled counterpart, 2-chloronaphthalene, involves the direct chlorination of naphthalene (B1677914).[7] This process typically yields a mixture of isomers, including 1-chloronaphthalene (B1664548) and more highly substituted derivatives like dichloro- and trichloronaphthalenes, from which the desired 2-chloronaphthalene is isolated.[7] The synthesis of the deuterated analog would logically follow a similar pathway, starting with a deuterated naphthalene precursor.
Preparation of Stock and In Vivo Solutions
For experimental use, particularly in biological systems, proper formulation is critical. The following are general guidelines for preparing solutions of this compound for research purposes.[6]
1. Stock Solution Preparation (e.g., DMSO):
-
Objective: To create a concentrated stock solution for subsequent dilution.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial solubilization.
-
Procedure:
-
Weigh the required amount of this compound.
-
Add the calculated volume of DMSO to achieve the desired molarity (e.g., 5 mM, 10 mM). For example, to prepare 1 mL of a 5 mM stock solution, 0.8483 mg of the compound would be dissolved in 1 mL of DMSO.
-
Vortex or sonicate until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes for routine use and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
-
2. In Vivo Formulation (Example for Injection):
-
Objective: To prepare a biocompatible formulation for administration in animal studies.
-
Caution: These are common formulations; specific experimental needs may require optimization.[6]
-
Example Formulation (DMSO/PEG300/Tween 80/Saline):
-
Begin with the prepared DMSO stock solution.
-
For a final formulation ratio of 10:40:5:45 (DMSO:PEG300:Tween 80:Saline), combine the components sequentially.
-
For instance, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween 80 and mix until the solution is clear.
-
Finally, add 450 µL of saline to reach the final volume, mixing to ensure homogeneity.[6]
-
Applications and Biological Interactions
This compound is primarily used as an internal standard for the quantification of 2-chloronaphthalene and other related polychlorinated naphthalenes (PCNs) in various matrices.[1][2] PCNs are recognized as persistent organic pollutants (POPs), making accurate monitoring in environmental samples (e.g., water, soil) crucial.[1][2]
The unlabeled parent compound, 2-chloronaphthalene, has been shown to induce apoptosis and autophagy, ultimately leading to cell death.[8] While the metabolism of this compound is not specifically detailed, studies on monochloronaphthalenes show they are metabolized in vivo via arene oxide pathways to form hydroxylated metabolites that are excreted.[9] In some microorganisms, such as Pseudomonas, it can be metabolized to (+)-trans-7-chloro-1,2-dihydro-1,2-dihydroxynaphthalene.[9] Furthermore, a proposed anaerobic degradation pathway for related bicyclic aromatic hydrocarbons involves 2-naphthoic acid as a central intermediate, followed by stepwise reduction of the aromatic ring system.[10]
Logical Workflow Visualization
The following diagram illustrates a typical workflow for using this compound as an internal standard in an environmental sample analysis protocol.
Caption: Workflow for environmental analysis using this compound as an internal standard.
References
- 1. 2-Chloronaphthalene (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2005-1.2 [isotope.com]
- 2. 2-Chloronaphthalene (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2005-0.01 [isotope.com]
- 3. This compound | C10H7Cl | CID 102600967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 93951-84-9 | LGC Standards [lgcstandards.com]
- 5. This compound | CAS 93951-84-9 | LGC Standards [lgcstandards.com]
- 6. This compound | Isotope-Labeled Compounds | 93951-84-9 | Invivochem [invivochem.com]
- 7. 2-Chloronaphthalene - Wikipedia [en.wikipedia.org]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. 2-Chloronaphthalene | C10H7Cl | CID 7056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Identical Ring Cleavage Products during Anaerobic Degradation of Naphthalene, 2-Methylnaphthalene, and Tetralin Indicate a New Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Applications of 2-Chloronaphthalene-d7
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and applications of 2-Chloronaphthalene-d7. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. This document outlines key commercial suppliers, presents a detailed experimental protocol for its use as an internal standard in the analysis of polycyclic aromatic hydrocarbons (PAHs), and illustrates a relevant metabolic pathway.
Commercial Availability
This compound (CAS No. 93951-84-9) is a deuterated analog of 2-Chloronaphthalene (B1664065), commonly used as an internal standard in analytical chemistry. Several commercial suppliers offer this compound in various purities and quantities. The following table summarizes the offerings from prominent vendors.
| Supplier | Catalog Number | Purity/Isotopic Enrichment | Available Quantities | Format |
| LGC Standards | TRC-C373731 | Not specified | 0.5 mg, 1 mg, 5 mg | Neat Solid |
| Toronto Research Chemicals (TRC) | C373731 | Not specified | 5 mg | Neat Solid |
| Cambridge Isotope Laboratories, Inc. (CIL) | DLM-2005-0.01 | 98% | 0.01 g | Neat Solid |
| DLM-2005-1.2 | 98% | 1.2 mL | 100 µg/mL in nonane | |
| Invivochem | V63811 | ≥98% | Not specified | Solid |
| ChemicalBook | --- | Not specified | Not specified | Not specified |
| SmallMolecules.com | DLM-2005-0.01 | 98.0% | 0.01 g | Neat Solid |
| DLM-2005-1.2 | 98.0% | 1.2 mL | 100 µg/mL in nonane |
Application in Analytical Chemistry: An Experimental Protocol
This compound is frequently employed as an internal standard for the quantification of polycyclic aromatic hydrocarbons (PAHs) and other semi-volatile organic compounds in environmental matrices. Its chemical similarity to the analytes of interest ensures that it behaves similarly during sample preparation and analysis, thus correcting for variations in extraction efficiency and instrument response[1]. The following is a generalized experimental protocol for the analysis of PAHs in a solid matrix (e.g., soil, sediment) using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard, based on principles outlined in U.S. EPA methodologies[2][3][4].
Sample Preparation and Extraction
-
Sample Homogenization : Homogenize the solid sample to ensure uniformity.
-
Spiking with Internal Standard : Weigh a known amount of the homogenized sample (e.g., 10-30 g) into an extraction thimble. Spike the sample with a known amount of this compound solution. Other deuterated PAHs may also be used as internal standards to cover a range of analyte properties[5].
-
Soxhlet Extraction : Place the thimble in a Soxhlet extractor. Extract the sample with an appropriate solvent (e.g., a mixture of hexane (B92381) and acetone) for a specified period (e.g., 16-24 hours).
-
Concentration : Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.
Sample Cleanup (if necessary)
For complex matrices, a cleanup step may be required to remove interferences.
-
Silica (B1680970) Gel Chromatography : Prepare a silica gel column. Apply the concentrated extract to the top of the column. Elute the PAHs with a suitable solvent system (e.g., hexane followed by a mixture of hexane and dichloromethane).
-
Concentration : Concentrate the cleaned extract to a final volume of 1 mL.
GC-MS Analysis
-
Instrument Setup :
-
Gas Chromatograph (GC) : Equipped with a capillary column suitable for PAH analysis (e.g., DB-5ms).
-
Mass Spectrometer (MS) : Operated in electron ionization (EI) mode. The mass spectrometer can be run in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis[5].
-
-
Injection : Inject an aliquot (e.g., 1-2 µL) of the final extract into the GC-MS system.
-
Data Acquisition : Acquire data in either full scan or SIM mode. For SIM mode, monitor the characteristic ions for this compound and the target PAHs.
-
Quantification : Identify and quantify the target PAHs based on their retention times and mass spectra relative to the this compound internal standard. Create a calibration curve using standards containing known concentrations of the target PAHs and a constant concentration of the internal standard.
Metabolic Pathway of 2-Chloronaphthalene
The metabolism of chlorinated naphthalenes has been studied in various organisms. In bacteria such as pseudomonads, 2-chloronaphthalene can be cometabolized via the naphthalene (B1677914) degradation pathway[6][7]. The following diagram illustrates a proposed metabolic pathway for the biotransformation of 2-chloronaphthalene.
The initial step involves the oxidation of the unsubstituted ring, leading to the formation of chlorinated intermediates. The metabolism of 2-chloronaphthalene by pseudomonads grown on naphthalene likely proceeds through the established naphthalene metabolic pathway[6][7]. The process can be initiated by oxidation at either the 7,8 or 5,6 positions of the 2-chloronaphthalene molecule. This leads to the formation of either 4-chlorosalicylic acid or 5-chlorosalicylic acid, respectively. These intermediates are further metabolized to chloro-2-hydroxy-6-oxohexadienoic acids[7].
References
safety data sheet for 2-Chloronaphthalene-d7
An In-depth Technical Guide to the Safety Data for 2-Chloronaphthalene-d7
This guide provides a comprehensive overview of the safety data for this compound, designed for researchers, scientists, and professionals in drug development. While specific safety studies on the deuterated form are limited, this document primarily references the data for the unlabeled parent compound, 2-Chloronaphthalene, which is standard practice for isotopically labeled compounds.
Section 1: Chemical Identification
This section provides basic identification details for this compound.
| Identifier | Value |
| Chemical Name | 2-chloro-1,3,4,5,6,7,8-heptadeuterionaphthalene[1][2] |
| Synonyms | 2-Chloronaphthalene (D7) |
| Labeled CAS Number | 93951-84-9[3][4] |
| Unlabeled CAS Number | 91-58-7[3][4] |
| Molecular Formula | C₁₀D₇Cl[3] |
| Molecular Weight | 169.66 g/mol [1][2][3][4] |
Section 2: Hazard Identification
2-Chloronaphthalene is classified as a hazardous substance. The GHS classification indicates it can cause skin and serious eye irritation, and may cause respiratory irritation.[5][6] It is also considered toxic to aquatic life with long-lasting effects.[3]
GHS Classification:
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System[5][6]
-
Acute Toxicity, Oral (Category 4)
-
Hazardous to the Aquatic Environment, Long-term Hazard (Category 1)
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
-
H410: Very toxic to aquatic life with long lasting effects.
Section 3: Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-Chloronaphthalene is provided below.
| Property | Value |
| Physical State | Monoclinic plates or off-white crystalline powder.[5][7][8] |
| Melting Point | 59.5 °C[5][7][8] |
| Boiling Point | 259 °C at 101 kPa[7] |
| Density | 1.18 g/cm³[7] |
| Vapor Pressure | 1 Pa at 25 °C[7] |
| Vapor Density | 5.6 (air = 1)[7][9] |
| Solubility in Water | Insoluble.[7][9][10] |
| log Kow (Octanol/Water Partition Coefficient) | 3.90[8] |
Section 4: Toxicological Information
The substance can be absorbed into the body through inhalation, skin contact, and ingestion.[7] It is an irritant to the skin, eyes, and respiratory tract.[7] Chronic exposure symptoms can include chloracne, cysts, headache, fatigue, vertigo, anorexia, and jaundice.[5][10][11] Long-term or repeated exposure may have effects on the liver, potentially leading to impaired function.[7]
Experimental Protocols: Detailed experimental protocols for the toxicological data cited in the safety data sheets are not provided. Toxicological testing for regulatory purposes, such as GHS classification, typically follows standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA). For instance, skin and eye irritation studies are often conducted according to OECD Guidelines for the Testing of Chemicals, such as TG 404 (Acute Dermal Irritation/Corrosion) and TG 405 (Acute Eye Irritation/Corrosion).
Section 5: First-Aid Measures
Immediate medical attention is crucial in case of exposure. The following diagram outlines the initial steps for first aid.
Section 6: Handling and Storage
Proper handling and storage are essential to minimize risks.
Handling:
Storage:
-
Store in a well-ventilated place and keep the container tightly closed.[5][6]
-
Store under refrigerated temperatures, away from light and moisture.[3][5]
Section 7: Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are necessary to protect personnel. The selection of PPE is dependent on the potential for exposure.
Engineering Controls:
-
Ensure adequate ventilation, especially in confined areas.[6]
-
Use local exhaust ventilation.[7]
-
Eyewash stations and safety showers should be close to the workstation.[6]
Section 8: Accidental Release Measures
In the event of a spill, immediate and appropriate action must be taken to contain and clean the area while ensuring personnel safety.
Section 9: Stability and Reactivity
-
Reactivity: Decomposes on heating, producing toxic and corrosive gases like hydrogen chloride.[5][7]
-
Chemical Stability: Stable under normal temperatures and pressures.[9]
-
Possibility of Hazardous Reactions: May react with strong oxidizing agents.[5][10]
-
Hazardous Decomposition Products: When heated to decomposition, it emits toxic fumes of hydrogen chloride.[5][6][9]
Section 10: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use foam, dry powder, or carbon dioxide.[5][7] Fires can also be controlled with a dry chemical or Halon extinguisher.[9][10]
-
Specific Hazards: Gives off irritating or toxic fumes (or gases) in a fire.[5][7] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[6]
-
Protective Equipment: In case of fire, wear a self-contained breathing apparatus and full protective gear.[6]
References
- 1. This compound | C10H7Cl | CID 102600967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 93951-84-9 | LGC Standards [lgcstandards.com]
- 3. 2-Chloronaphthalene (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2005-0.01 [isotope.com]
- 4. 2-Chloronaphthalene (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2005-1.2 [isotope.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. ICSC 1708 - 2-Chloronaphthalene [chemicalsafety.ilo.org]
- 8. 2-Chloronaphthalene | C10H7Cl | CID 7056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. 2-CHLORONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. 2-Chloronaphthalene - Hazardous Agents | Haz-Map [haz-map.com]
Methodological & Application
Application Note: Quantitative Analysis of 2-Chloronaphthalene-d7 by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of 2-Chloronaphthalene-d7 using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a deuterated analog of 2-Chloronaphthalene, is commonly utilized as an internal standard in the analysis of polycyclic aromatic hydrocarbons (PAHs) and other environmental contaminants.[1][2][3] This document outlines the necessary instrumentation, sample preparation, experimental procedures, and data analysis to achieve accurate and reproducible quantification.
Introduction
2-Chloronaphthalene belongs to the class of polychlorinated naphthalenes (PCNs), which are recognized as persistent organic pollutants of environmental and toxicological concern.[2][3][4] Accurate and sensitive analytical methods are crucial for their monitoring and risk assessment. The use of a stable isotope-labeled internal standard, such as this compound, is a robust analytical strategy to compensate for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantitative analysis.[1] This method is applicable to various matrices, including environmental samples and biological tissues, with appropriate sample extraction and cleanup.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the GC-MS analysis of this compound. These values are representative and may require optimization based on the specific instrumentation and sample matrix.
Table 1: GC-MS Instrumentation Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | (5%-phenyl)-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)[5][6] |
| Injection Mode | Splitless[6] |
| Injection Volume | 1 µL[5] |
| Injector Temperature | 250 °C[5] |
| Carrier Gas | Helium[5] |
| Flow Rate | 1.0 mL/min[5] |
| Oven Temperature Program | Initial: 50 °C for 1 min, Ramp 1: 8 °C/min to 200 °C, Ramp 2: 10 °C/min to 300 °C[5] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI)[5][7] |
| Ionization Energy | 70 eV[6] |
| Acquisition Mode | Selected Ion Monitoring (SIM)[7] |
| Transfer Line Temperature | 280 °C[5] |
| Ion Source Temperature | 275 °C[5] |
Table 2: Analyte and Internal Standard Information
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 2-Chloronaphthalene | 91-58-7[8] | C₁₀H₇Cl[8] | 162.61[8] | 162 | 127 |
| This compound | 93951-84-9[2][3] | C₁₀D₇Cl[2][3] | 169.66[2][3][9] | 169 | 134 |
Table 3: Method Performance Characteristics (Representative Values)
| Parameter | Value |
| Linear Calibration Range | 1-100 µg/L[7] |
| Limit of Detection (LOD) | 0.30 µg/L[7] |
| Limit of Quantification (LOQ) | 1.00 µg/L[7] |
| Recovery | 90.8-98.1%[7] |
| Intraday Precision (RSD) | 0.3-3.9%[7] |
| Interday Precision (RSD) | 0.4-4.1%[7] |
Experimental Protocols
This section details the methodology for the analysis of a target analyte using this compound as an internal standard in a sample matrix (e.g., water, soil).
Materials and Reagents
-
This compound standard solution (e.g., 100 µg/mL in a suitable solvent)[3]
-
Analyte(s) of interest standard solutions
-
Hexane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (B86663)
-
Sample containers
-
GC-MS system
Sample Preparation (General Procedure for Water Samples)
-
Sample Collection: Collect water samples in appropriate containers.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample, blank, and calibration standard.
-
Extraction:
-
For liquid samples (e.g., water), perform a liquid-liquid extraction with a suitable solvent like hexane.
-
For solid samples (e.g., soil, sediment), a more rigorous extraction method such as Soxhlet extraction may be necessary.[4]
-
-
Drying: Pass the extract through a column containing anhydrous sodium sulfate to remove any residual water.[4]
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis
-
Instrument Setup: Configure the GC-MS system according to the parameters outlined in Table 1.
-
Calibration: Prepare a series of calibration standards containing known concentrations of the target analyte(s) and a constant concentration of the this compound internal standard.
-
Sequence: Analyze the calibration standards, a blank, and the prepared samples.
-
Data Acquisition: Acquire data in the Selected Ion Monitoring (SIM) mode, monitoring the quantifier and qualifier ions for both the analyte(s) and the internal standard (Table 2).
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for the quantifier ions of the analyte(s) and the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
-
Quantification: Determine the concentration of the analyte in the samples by using the response ratio from the sample and the calibration curve.
Workflow Diagram
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The described GC-MS method utilizing this compound as an internal standard provides a reliable and accurate approach for the quantitative analysis of target analytes in various matrices. The detailed protocol and established parameters serve as a robust starting point for method development and validation in research and routine testing laboratories. Adherence to good laboratory practices and proper quality control measures will ensure the generation of high-quality data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Chloronaphthalene (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2005-0.01 [isotope.com]
- 3. 2-Chloronaphthalene (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2005-1.2 [isotope.com]
- 4. benchchem.com [benchchem.com]
- 5. Gas chromatograph–mass spectrometry determination of carcinogenic naphthalene, anthracene, phenanthrene and fluorene in the Bangsai river water of Bangladesh - Arabian Journal of Chemistry [arabjchem.org]
- 6. tdi-bi.com [tdi-bi.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. 2-Chloronaphthalene | C10H7Cl | CID 7056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C10H7Cl | CID 102600967 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Persistent Organic Pollutants (POPs) using LC-MS/MS with 2-Chloronaphthalene-d7 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of Persistent Organic Pollutants (POPs), specifically targeting Polycyclic Aromatic Hydrocarbons (PAHs) and Polychlorinated Naphthalenes (PCNs), in environmental matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method incorporates 2-Chloronaphthalene-d7 as an internal standard to ensure accuracy and precision. Detailed procedures for sample preparation using QuEChERS, chromatographic separation, and mass spectrometric detection are provided. This protocol is designed for researchers in environmental science, food safety, and toxicology requiring a robust and reliable analytical method for trace-level quantification of POPs.
Introduction
Persistent Organic Pollutants (POPs) are a class of chemical substances that are resistant to environmental degradation, allowing them to persist in the environment, bioaccumulate in living organisms, and pose a risk to human health and the environment.[1] Polychlorinated naphthalenes (PCNs) and Polycyclic Aromatic Hydrocarbons (PAHs) are two significant groups of POPs that are monitored by regulatory bodies worldwide.[1]
Accurate quantification of these compounds at trace levels requires sensitive and selective analytical techniques. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for this purpose due to its high sensitivity, specificity, and ability to handle complex matrices. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting variations during sample preparation and analysis, thereby improving the accuracy and precision of the results. This application note outlines a comprehensive LC-MS/MS protocol employing this compound for the analysis of POPs in various environmental samples.
Experimental Workflow
Caption: A flowchart of the LC-MS/MS protocol.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), and Water (LC-MS grade)
-
Reagents: Formic acid, Ammonium (B1175870) formate, Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Trisodium (B8492382) citrate (B86180) dihydrate, Disodium (B8443419) hydrogen citrate sesquihydrate
-
Standards: Analytical standards of target PAHs and PCNs, this compound (Internal Standard, IS)
-
QuEChERS tubes: 50 mL polypropylene (B1209903) centrifuge tubes containing pre-weighed salts and 15 mL tubes for dispersive solid-phase extraction (dSPE) with primary secondary amine (PSA), C18, and MgSO₄.
Standard and Internal Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of target analytes and this compound in a suitable solvent (e.g., acetonitrile or toluene) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with acetonitrile to create a calibration curve (e.g., 1, 5, 10, 50, 100, 200, 500 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 1 µg/mL in acetonitrile. The final concentration in the sample extract should be around 50-100 ng/mL.
Sample Preparation (QuEChERS Protocol)
This protocol is adaptable for various matrices such as soil, sediment, and food.
-
Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube. For water samples, a liquid-liquid extraction may be more appropriate.
-
Internal Standard Spiking: Spike the sample with a known amount of the this compound internal standard solution (e.g., 50 µL of a 10 µg/mL solution).
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer the acetonitrile supernatant to a 15 mL dSPE tube containing PSA, C18, and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter through a 0.22 µm syringe filter.
-
The extract is now ready for LC-MS/MS analysis. A dilution with mobile phase may be necessary depending on the concentration of the analytes.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Start at 30% B, linear gradient to 95% B over 15 min, hold for 5 min, return to initial conditions and equilibrate for 5 min. |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive ion mode |
| Capillary Voltage | 3.5 kV (ESI) / 4.0 kV (APCI) |
| Source Temperature | 150 °C (ESI) / 350 °C (APCI) |
| Desolvation Gas | Nitrogen, 800 L/hr |
| Desolvation Temp. | 400 °C |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
MRM transitions for each target analyte and this compound need to be optimized by infusing individual standard solutions. The precursor ion will be the molecular ion [M]+• or [M+H]+, and the product ions will be characteristic fragments.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Example: Benzo[a]pyrene | 253.1 | 227.1 | 25 |
| Example: Naphthalene | 129.1 | 102.1 | 20 |
| This compound (IS) | 170.1 | 134.1 | 22 |
| ...other target analytes | Optimized value | Optimized value | Optimized value |
Data Presentation
The following table summarizes representative quantitative data for the analysis of selected PAHs using an LC-MS/MS method with a deuterated internal standard. These values are indicative and should be determined for each specific matrix and instrument.
| Analyte | Linearity (R²) | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | RSD (%) |
| Naphthalene | >0.995 | 0.1 | 0.5 | 85-105 | <15 |
| Acenaphthylene | >0.995 | 0.1 | 0.5 | 88-102 | <15 |
| Fluorene | >0.996 | 0.05 | 0.2 | 90-110 | <10 |
| Phenanthrene | >0.998 | 0.05 | 0.2 | 92-108 | <10 |
| Anthracene | >0.997 | 0.05 | 0.2 | 91-107 | <10 |
| Fluoranthene | >0.995 | 0.1 | 0.5 | 87-105 | <15 |
| Pyrene | >0.996 | 0.1 | 0.5 | 89-103 | <15 |
| Benzo[a]anthracene | >0.998 | 0.02 | 0.1 | 95-110 | <10 |
| Chrysene | >0.997 | 0.02 | 0.1 | 93-109 | <10 |
| Benzo[b]fluoranthene | >0.995 | 0.05 | 0.2 | 90-105 | <15 |
| Benzo[k]fluoranthene | >0.995 | 0.05 | 0.2 | 88-107 | <15 |
| Benzo[a]pyrene | >0.999 | 0.01 | 0.05 | 95-115 | <10 |
| Indeno[1,2,3-cd]pyrene | >0.994 | 0.1 | 0.5 | 85-110 | <15 |
| Dibenz[a,h]anthracene | >0.993 | 0.1 | 0.5 | 82-112 | <15 |
| Benzo[ghi]perylene | >0.996 | 0.05 | 0.2 | 90-108 | <15 |
Conclusion
This application note provides a robust and reliable LC-MS/MS protocol for the quantitative determination of POPs in environmental samples. The use of this compound as an internal standard ensures high accuracy and precision of the results. The described QuEChERS sample preparation method is efficient and applicable to a wide range of matrices. The detailed LC and MS/MS parameters can be adapted and optimized for specific instrumentation and target analyte lists, providing a solid foundation for routine monitoring and research applications in environmental and food analysis.
References
Application Note: 2-Chloronaphthalene-d7 as an Internal Standard for the Analysis of Polycyclic Aromatic Hydrocarbons (PAHs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and health concern due to their carcinogenic and mutagenic properties.[1] They are formed from the incomplete combustion of organic materials and are widespread environmental contaminants found in air, water, and soil.[2] Accurate and precise quantification of PAHs is crucial for environmental monitoring, food safety, and toxicological studies.
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of PAHs due to its high sensitivity and selectivity.[3][4] The use of an internal standard is essential in quantitative GC-MS analysis to correct for variations in sample preparation, injection volume, and instrument response. Isotopically labeled internal standards, such as deuterated compounds, are ideal as they have nearly identical chemical and physical properties to their native counterparts, but are distinguishable by their mass-to-charge ratio in the mass spectrometer.
2-Chloronaphthalene-d7 is a deuterated analog of 2-chloronaphthalene (B1664065) and serves as a suitable internal standard for the quantification of various PAHs, particularly the lower molecular weight compounds. Its chemical properties ensure that it behaves similarly to the target PAHs during extraction, cleanup, and chromatographic analysis, leading to improved accuracy and precision of the results. This application note provides a detailed protocol for the use of this compound as an internal standard in the GC-MS analysis of PAHs in environmental samples.
Data Presentation
While this compound is a suitable internal standard for PAH analysis, comprehensive quantitative data from methods specifically validated with this internal standard is not extensively published. The following tables present typical performance data for the analysis of selected PAHs using GC-MS with a deuterated internal standard. This data should be considered representative and used as a guideline; specific performance characteristics should be determined during in-house method validation.
Table 1: Representative GC-MS Method Performance for Selected PAHs
| Analyte | Retention Time (min) | Linearity (R²) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
| Naphthalene | 8.52 | >0.995 | 0.05 | 0.15 |
| Acenaphthylene | 10.23 | >0.995 | 0.04 | 0.12 |
| Acenaphthene | 10.56 | >0.995 | 0.04 | 0.12 |
| Fluorene | 11.89 | >0.995 | 0.03 | 0.10 |
| Phenanthrene | 13.54 | >0.995 | 0.03 | 0.10 |
| Anthracene | 13.67 | >0.995 | 0.03 | 0.10 |
| Fluoranthene | 16.21 | >0.995 | 0.02 | 0.06 |
| Pyrene | 16.88 | >0.995 | 0.02 | 0.06 |
| Benz[a]anthracene | 19.98 | >0.995 | 0.01 | 0.03 |
| Chrysene | 20.05 | >0.995 | 0.01 | 0.03 |
| Benzo[b]fluoranthene | 22.87 | >0.995 | 0.01 | 0.04 |
| Benzo[k]fluoranthene | 22.93 | >0.995 | 0.01 | 0.04 |
| Benzo[a]pyrene | 24.12 | >0.995 | 0.01 | 0.03 |
| Indeno[1,2,3-cd]pyrene | 27.34 | >0.995 | 0.02 | 0.06 |
| Dibenz[a,h]anthracene | 27.41 | >0.995 | 0.02 | 0.06 |
| Benzo[ghi]perylene | 28.98 | >0.995 | 0.02 | 0.07 |
Table 2: Representative Recovery Data for PAHs in Spiked Water and Soil Samples
| Analyte | Spiked Concentration (µg/L or µg/kg) | Mean Recovery (%) - Water | RSD (%) - Water | Mean Recovery (%) - Soil | RSD (%) - Soil |
| Naphthalene | 10 | 85 | 8.2 | 88 | 9.1 |
| Acenaphthene | 10 | 92 | 6.5 | 94 | 7.3 |
| Phenanthrene | 10 | 95 | 5.1 | 97 | 6.0 |
| Pyrene | 10 | 98 | 4.3 | 99 | 5.2 |
| Benzo[a]pyrene | 10 | 93 | 7.0 | 95 | 7.8 |
| Benzo[ghi]perylene | 10 | 90 | 8.5 | 92 | 9.5 |
Experimental Protocols
The following protocols describe the general procedures for the extraction and analysis of PAHs from water and soil/sediment samples using this compound as an internal standard.
Protocol 1: Analysis of PAHs in Water Samples
1. Sample Preparation and Extraction
-
1.1. To a 1 L amber glass bottle containing the water sample, add a magnetic stir bar.
-
1.2. Spike the sample with a known amount of this compound internal standard solution.
-
1.3. Adjust the sample pH to neutral (pH 6.5-7.5) with sulfuric acid or sodium hydroxide.
-
1.4. Add 60 mL of dichloromethane (B109758) (DCM) to the sample bottle.
-
1.5. Stir the sample for 1 hour at a speed sufficient to create a vortex without splashing.
-
1.6. After stirring, transfer the mixture to a separatory funnel and allow the layers to separate for at least 10 minutes.
-
1.7. Drain the lower organic layer (DCM) into a flask.
-
1.8. Perform a second extraction by adding 60 mL of DCM to the separatory funnel, shaking for 2 minutes, and collecting the organic layer.
-
1.9. Combine the two DCM extracts and dry by passing through a funnel containing anhydrous sodium sulfate (B86663).
-
1.10. Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
1.11. The extract is now ready for GC-MS analysis.
Protocol 2: Analysis of PAHs in Soil and Sediment Samples
1. Sample Preparation and Extraction
-
1.1. Homogenize the soil or sediment sample and weigh approximately 10 g into a beaker.
-
1.2. Mix the sample with an equal amount of anhydrous sodium sulfate to remove excess water.
-
1.3. Spike the sample with a known amount of this compound internal standard solution.
-
1.4. Transfer the sample to a Soxhlet extraction thimble.
-
1.5. Extract the sample for 16-24 hours with a 1:1 mixture of acetone (B3395972) and hexane (B92381) in a Soxhlet apparatus.
-
1.6. After extraction, concentrate the solvent to about 5 mL using a rotary evaporator.
-
1.7. Perform a solvent exchange to hexane by adding 50 mL of hexane and re-concentrating to 5 mL. Repeat this step twice.
2. Extract Cleanup (Silica Gel Chromatography)
-
2.1. Prepare a silica (B1680970) gel column by packing a chromatography column with activated silica gel in hexane.
-
2.2. Pre-elute the column with hexane.
-
2.3. Load the concentrated extract onto the column.
-
2.4. Elute the column with hexane to remove aliphatic hydrocarbons (discard this fraction).
-
2.5. Elute the PAHs from the column with a 70:30 mixture of hexane and dichloromethane.
-
2.6. Collect the PAH fraction and concentrate it to a final volume of 1 mL.
-
2.7. The extract is now ready for GC-MS analysis.
GC-MS Instrumental Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Inlet: Splitless mode at 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 60°C for 2 minutes, ramp at 10°C/min to 320°C, and hold for 10 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Select characteristic ions for each target PAH and for this compound (e.g., m/z 169 for the internal standard).
-
Mandatory Visualization
Caption: Workflow for PAH analysis using this compound as an internal standard.
References
Application Note: High-Throughput Analysis of 2-Chloronaphthalene in Environmental Matrices using Isotope Dilution GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloronaphthalene (B1664065) is a member of the polychlorinated naphthalene (B1677914) (PCN) family of compounds, which are recognized as persistent organic pollutants (POPs). Due to their environmental persistence, bioaccumulative potential, and toxicological effects, the accurate and sensitive quantification of these compounds in various environmental matrices is of paramount importance for environmental monitoring and human health risk assessment. This application note details a robust and reliable method for the determination of 2-chloronaphthalene in water and soil/sediment samples. The protocol employs a gas chromatography-mass spectrometry (GC-MS) method with isotope dilution using 2-Chloronaphthalene-d7 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation recovery.
Principle
The method is based on the principles of isotope dilution mass spectrometry (IDMS), a highly accurate quantification technique. A known amount of this compound, a deuterated analog of the target analyte, is added to the sample at the beginning of the preparation procedure. This internal standard behaves chemically and physically similarly to the native 2-chloronaphthalene throughout the extraction, cleanup, and analysis steps. By measuring the ratio of the response of the native analyte to its isotopically labeled internal standard, precise and accurate quantification can be achieved, irrespective of sample losses during preparation. The analysis is performed by gas chromatography-mass spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
Experimental Protocols
Sample Preparation
A critical step in the analysis of trace environmental contaminants is the effective extraction and cleanup of the sample to remove interfering matrix components. The following protocols are recommended for water and soil/sediment samples.
1.1. Water Sample Preparation (Based on EPA Method 3510C - Separatory Funnel Liquid-Liquid Extraction)
-
Sample Collection and Preservation: Collect 1-liter aqueous samples in clean glass containers. If not extracted immediately, adjust the sample pH to < 2 with sulfuric acid and store at 4°C. The maximum holding time before extraction is 7 days.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution in a water-miscible solvent (e.g., acetone) to each 1 L sample. A typical spiking level is 40 µL of a 1 µg/mL solution to achieve a final concentration of 40 ng/L.
-
Extraction:
-
Transfer the sample to a 2 L separatory funnel.
-
Add 60 mL of dichloromethane (B109758) to the funnel.
-
Shake the funnel vigorously for 2 minutes with periodic venting to release excess pressure.
-
Allow the organic layer to separate from the water phase for a minimum of 10 minutes.
-
Drain the dichloromethane extract into a flask.
-
Repeat the extraction two more times using fresh 60 mL portions of dichloromethane, combining all extracts.
-
-
Drying the Extract: Pass the combined extract through a drying column containing anhydrous sodium sulfate (B86663) to remove residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen. The extract is now ready for GC-MS analysis.
1.2. Soil/Sediment Sample Preparation (Based on EPA Method 3540C - Soxhlet Extraction)
-
Sample Preparation: Homogenize the soil or sediment sample. Weigh approximately 10 g of the sample (wet weight) into an extraction thimble.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution directly onto the sample in the thimble.
-
Extraction:
-
Place the thimble in a Soxhlet extractor.
-
Add a 1:1 mixture of acetone (B3395972) and hexane (B92381) (v/v) to the boiling flask.
-
Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.
-
-
Cleanup (Based on EPA Method 3630C - Silica (B1680970) Gel Cleanup):
-
After extraction, concentrate the extract to approximately 10 mL.
-
Prepare a silica gel chromatography column.
-
Apply the concentrated extract to the top of the column.
-
Elute the column with appropriate solvents (e.g., hexane followed by a more polar solvent mixture) to separate interferences from the target analytes.
-
Collect the fraction containing 2-chloronaphthalene.
-
-
Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen. The extract is now ready for GC-MS analysis.
GC-MS Analysis (Based on EPA Method 8270D)
2.1. Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Mass Spectrometer: Capable of operating in Electron Ionization (EI) mode and Selected Ion Monitoring (SIM) mode.
2.2. GC-MS Conditions:
| Parameter | Value |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature: 60°C, hold for 2 minRamp 1: 10°C/min to 200°CRamp 2: 5°C/min to 280°C, hold for 10 min |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
2.3. SIM Ions:
| Compound | Quantitation Ion (m/z) | Confirmation Ion (m/z) |
| 2-Chloronaphthalene | 162 | 127 |
| This compound | 169 | 134 |
2.4. Calibration:
Prepare a series of calibration standards containing known concentrations of native 2-chloronaphthalene and a constant concentration of this compound internal standard. A five-point calibration curve is typically used to establish the linear range of the method.
Data Presentation
The following table summarizes the expected quantitative performance data for the analysis of 2-chloronaphthalene using the described method. Data for naphthalene is included for comparison, as specific performance data for 2-chloronaphthalene can be limited.
| Parameter | 2-Chloronaphthalene | Naphthalene |
| Matrix | Water, Soil/Sediment | Water |
| Method Detection Limit (MDL) | ~10 µg/L (Water)[1] | 4.4 ng/mL (Water)[2] |
| Limit of Quantification (LOQ) | - | 14.6 ng/mL (Water)[2] |
| Recovery | - | 93.8 - 102.2% (Tap Water)[2] |
| Relative Standard Deviation (RSD) | - | 4.3%[2] |
| Linearity (R²) | > 0.995 | > 0.99 |
Note: The detection level for 2-Chloronaphthalene is based on EPA-OSW 8270D.[1] The quantitative data for Naphthalene is provided as a reference for a structurally similar compound analyzed by GC-MS with a deuterated internal standard.[2]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the sample preparation and analysis of 2-chloronaphthalene in environmental samples.
Caption: Workflow for this compound analysis.
Conclusion
The described isotope dilution GC-MS method provides a highly sensitive, selective, and accurate approach for the quantification of 2-chloronaphthalene in complex environmental matrices. The use of this compound as an internal standard is crucial for correcting analytical variabilities, thereby ensuring the reliability of the generated data. This application note serves as a comprehensive guide for researchers, scientists, and professionals involved in environmental monitoring and risk assessment, enabling them to implement a robust analytical methodology for this important class of persistent organic pollutants.
References
Application Notes & Protocols for PCN Quantification Using 2-Chloronaphthalene-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polychlorinated naphthalenes (PCNs) are a class of persistent organic pollutants (POPs) that have garnered significant environmental and toxicological concern. Accurate and sensitive quantification of PCN congeners is crucial for environmental monitoring, risk assessment, and regulatory compliance. The isotope dilution technique, employing isotopically labeled internal standards, is a robust method for achieving accurate and precise measurements of PCNs in various matrices. This document provides detailed application notes and protocols for the quantification of PCN congeners using 2-Chloronaphthalene-d7 as an internal standard, coupled with gas chromatography-mass spectrometry (GC-MS).
PCNs were added to the Stockholm Convention on Persistent Organic Pollutants, highlighting their global concern.[1] Structurally similar to polychlorinated biphenyls (PCBs), PCNs can exhibit comparable toxic effects.[1] Their presence in environmental samples is often a complex mixture of congeners, necessitating reliable analytical methods for congener-specific quantification.
Principle of Isotope Dilution
Isotope dilution mass spectrometry (IDMS) is an analytical technique that utilizes the addition of a known amount of an isotopically enriched standard (in this case, this compound) to a sample prior to analysis. This "internal standard" is chemically identical to the analyte of interest but has a different mass due to the isotopic enrichment. By measuring the ratio of the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio remains constant throughout extraction, cleanup, and analysis, correcting for any analyte losses during these steps.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of PCNs using isotope dilution GC-MS. While this compound is a suitable internal standard for mono-chlorinated naphthalenes, for a comprehensive congener analysis, a suite of isotopically labeled standards corresponding to different chlorination levels is often employed to achieve the best accuracy. The data presented here is representative of isotope dilution methods for PCN analysis.[2][3]
Table 1: Method Performance Characteristics for PCN Quantification
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [2] |
| Recovery Rate | 45.2% - 87.9% | [2][3] |
| Relative Standard Deviation (RSD) | < 15% | [2] |
Table 2: Limits of Detection (LODs) for Representative PCN Congeners
| Congener Group | Typical LOD Range (µg/L) | Reference |
| Dichloronaphthalenes (DiCNs) | 0.04 - 0.48 | [2][3] |
| Trichloronaphthalenes (TriCNs) | 0.04 - 0.48 | [2][3] |
| Tetrachloronaphthalenes (TetraCNs) | 0.04 - 0.48 | [2][3] |
| Pentachloronaphthalenes (PentaCNs) | 0.04 - 0.48 | [2][3] |
| Hexachloronaphthalenes (HexaCNs) | 0.04 - 0.48 | [2][3] |
| Heptachloronaphthalenes (HeptaCNs) | 0.04 - 0.48 | [2][3] |
| Octachloronaphthalene (OctaCN) | 0.04 - 0.48 | [2][3] |
Note: The performance data presented is based on isotope dilution GC-MS/MS methods for a range of twenty PCN congeners.[2][3] The specific performance with this compound may vary depending on the congener being quantified, the sample matrix, and the instrumentation used.
Experimental Protocols
The following protocols provide a detailed methodology for the analysis of PCNs in environmental samples using this compound as an internal standard.
Preparation of Standards
-
Internal Standard Stock Solution: Procure this compound from a certified supplier.[4] Prepare a stock solution in a suitable solvent (e.g., nonane (B91170) or toluene) at a concentration of approximately 10 µg/mL. Store at 4°C in an amber vial.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target native PCN congeners. Each calibration standard should be fortified with the this compound internal standard at a constant concentration. A typical calibration range is 0.5 - 200 µg/L.[2]
Sample Preparation
The sample preparation procedure will vary depending on the matrix. The following is a general guideline for solid samples (e.g., soil, sediment).
-
Extraction:
-
Accurately weigh approximately 10 g of the homogenized sample into an extraction thimble.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Perform Soxhlet extraction for 16-24 hours using a suitable solvent, such as a hexane/acetone mixture.
-
-
Cleanup:
-
Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.
-
Prepare a multi-layer silica (B1680970) gel column or a Florisil® column for cleanup to remove interfering compounds.
-
Load the concentrated extract onto the column.
-
Elute the PCNs with an appropriate solvent mixture (e.g., hexane/dichloromethane).
-
Collect the fraction containing the PCNs.
-
Concentrate the cleaned extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.
-
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS) is recommended for high selectivity and sensitivity.[2][5]
-
GC Conditions (Typical):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless, operated in splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature program to ensure separation of PCN congeners. For example, start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 10 min.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Select specific precursor and product ion transitions for each native PCN congener and for this compound.
-
Quantification: Quantify the native PCN congeners by calculating the ratio of the peak area of the native congener to the peak area of the this compound internal standard. Use the calibration curve to determine the concentration in the sample.
-
Diagrams
Caption: General experimental workflow for PCN quantification.
Caption: Principle of isotope dilution for accurate quantification.
References
- 1. PCNs in Environmental and Human Exposure Studies [isotope.com]
- 2. [Determination of polychlorinated naphthalenes in environmental samples by isotope dilution gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloronaphthalene (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2005-0.01 [isotope.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Isotope Dilution Method with 2-Chloronaphthalene-d7 for Accurate Quantification of Chlorinated Naphthalenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of persistent organic pollutants (POPs) in various environmental matrices is crucial for assessing environmental contamination and human exposure risks. Polychlorinated naphthalenes (PCNs) are a group of POPs that are structurally similar to polychlorinated biphenyls (PCBs) and are recognized for their toxicity and persistence in the environment. The isotope dilution method, coupled with gas chromatography-mass spectrometry (GC-MS), is a highly accurate and precise analytical technique for the quantification of trace-level contaminants like PCNs. This method involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. 2-Chloronaphthalene-d7 is a deuterated analog of 2-chloronaphthalene (B1664065) and serves as an excellent internal standard for the analysis of various chloronaphthalene congeners. Its use compensates for the loss of analyte during sample preparation and analysis, thereby improving the accuracy and reliability of the results.[1][2][3]
This application note provides a detailed protocol for the determination of chlorinated naphthalenes in soil samples using the isotope dilution method with this compound as an internal standard, followed by GC-MS analysis.
Principle of the Isotope Dilution Method
The isotope dilution method is based on the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample before any sample preparation steps. This "internal standard" behaves identically to the native analyte (the "target compound") throughout the extraction, cleanup, and analysis processes. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard using a mass spectrometer, the concentration of the native analyte in the original sample can be accurately determined, regardless of any analyte loss during the procedure.
Experimental Workflow
Caption: Workflow of the isotope dilution method using this compound.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of chlorinated naphthalenes using an isotope dilution method with deuterated internal standards.
| Parameter | Typical Value/Range | Reference |
| Linearity (R²) of Calibration Curves | > 0.99 | [1][2] |
| Recovery Rates | 45.2% - 87.9% | [1][2] |
| Relative Standard Deviation (RSD) | 0.4% - 21.2% | [1][2] |
| Limit of Detection (LOD) | 0.04 - 0.48 µg/L | [1][2] |
Experimental Protocols
Materials and Reagents
-
Solvents: Hexane, Dichloromethane, Toluene, Nonane (B91170) (all pesticide residue grade or equivalent)
-
Standards:
-
Native polychlorinated naphthalene (B1677914) (PCN) standards
-
This compound (Internal Standard)[4]
-
Recovery Standard (e.g., 13C-labeled PCB)
-
-
Solid Sorbents: Anhydrous sodium sulfate, activated silica gel, Florisil
-
Apparatus: Soxhlet extractor or Accelerated Solvent Extractor (ASE), rotary evaporator, nitrogen evaporator, gas chromatograph-mass spectrometer (GC-MS).
Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of native PCN congeners and this compound in a suitable solvent like nonane at a concentration of, for example, 10 µg/mL. Store at 4°C in the dark.
-
Calibration Standards: Prepare a series of calibration standards by diluting the native PCN stock solutions to achieve a concentration range relevant to the expected sample concentrations (e.g., 0.5 - 200 µg/L).[1][2] Each calibration standard must be spiked with a constant concentration of the this compound internal standard solution.
-
Internal Standard Spiking Solution: Prepare a solution of this compound at a known concentration in a suitable solvent to spike into the samples.
Sample Preparation (Soil)
-
Sample Collection and Homogenization: Collect soil samples and air-dry them. Sieve the soil to remove large debris and homogenize thoroughly.
-
Spiking with Internal Standard: Weigh approximately 10 g of the homogenized soil sample into an extraction thimble. Spike the sample with a known amount of the this compound internal standard spiking solution. Allow the solvent to evaporate.
-
Extraction:
-
Soxhlet Extraction: Place the thimble in a Soxhlet extractor and extract with a suitable solvent mixture (e.g., hexane/dichloromethane 1:1 v/v) for 16-24 hours.
-
Accelerated Solvent Extraction (ASE): Alternatively, use an ASE system with appropriate solvent and temperature/pressure settings for a faster extraction.
-
-
Drying and Concentration: Dry the extract by passing it through a column of anhydrous sodium sulfate. Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.
-
Cleanup:
-
Prepare a multi-layer silica gel column (e.g., with layers of neutral, acidic, and basic silica gel) or a Florisil column to remove interfering co-extracted compounds.
-
Apply the concentrated extract to the top of the column and elute with an appropriate solvent or solvent mixture.
-
Collect the fraction containing the chlorinated naphthalenes.
-
-
Final Concentration and Addition of Recovery Standard: Evaporate the cleaned extract to a final volume of approximately 100 µL under a gentle stream of nitrogen. Add a known amount of a recovery standard (e.g., a 13C-labeled PCB not present in the samples) to check the instrument performance.
Instrumental Analysis (GC-MS)
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used for the separation of PCNs.
-
Injector: Splitless injection at a temperature of, for example, 280°C.
-
Oven Temperature Program: A suitable temperature program should be optimized to achieve good separation of the target analytes. For example, start at 100°C, hold for 2 minutes, ramp to 200°C at 10°C/min, then ramp to 300°C at 5°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for each native PCN congener and for this compound.
-
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve for each target analyte by plotting the ratio of the peak area of the native analyte to the peak area of the this compound internal standard against the concentration of the native analyte in the calibration standards.
-
Calculation of Relative Response Factor (RRF): The RRF is calculated for each analyte at each calibration level. The average RRF is then used for quantification.
-
Quantification: The concentration of each PCN congener in the sample is calculated using the following formula:
Cx = (Ax * Cis) / (Ais * RRF)
Where:
-
Cx = Concentration of the target analyte
-
Ax = Peak area of the target analyte
-
Cis = Concentration of the internal standard (this compound)
-
Ais = Peak area of the internal standard (this compound)
-
RRF = Average Relative Response Factor from the calibration
-
Conclusion
The isotope dilution method using this compound as an internal standard provides a robust and reliable approach for the accurate quantification of chlorinated naphthalenes in complex matrices such as soil. The detailed protocol provided in this application note offers a comprehensive guide for researchers and scientists in environmental monitoring and related fields. The use of a stable isotope-labeled internal standard is critical for achieving high-quality data by compensating for variations in sample preparation and instrument response.
References
- 1. [Determination of polychlorinated naphthalenes in environmental samples by isotope dilution gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloronaphthalene (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2005-0.01 [isotope.com]
Application of 2-Chloronaphthalene-d7 in the Analysis of Environmental Contaminants
Analytical Workflow for 2-Chloronaphthalene-d7: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the analytical workflow for 2-Chloronaphthalene-d7, a deuterated internal standard crucial for the accurate quantification of 2-chloronaphthalene (B1664065) and other related polychlorinated naphthalenes (PCNs) in various environmental and biological matrices. This application note includes detailed experimental protocols for sample preparation and analysis, quantitative data summaries, and a visualization of the metabolic pathway of 2-chloronaphthalene.
Introduction
2-Chloronaphthalene is a member of the polychlorinated naphthalene (B1677914) (PCN) family, which are persistent organic pollutants (POPs) of significant environmental concern due to their toxicity and bioaccumulative potential.[1] Accurate and sensitive analytical methods are essential for monitoring their presence in the environment and understanding their metabolic fate. The use of isotopically labeled internal standards, such as this compound, is the gold standard for quantitative analysis of these compounds, particularly when using techniques like gas chromatography-mass spectrometry (GC-MS).[1][2] The isotope dilution method corrects for sample matrix effects and variations in extraction efficiency and instrumental response, leading to highly accurate and precise results.[1][2]
This compound is the deuterium-labeled form of 2-Chloronaphthalene.[3] Its physical and chemical properties are nearly identical to its unlabeled counterpart, but its increased mass allows it to be distinguished by a mass spectrometer. This makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS) applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀D₇Cl | [4] |
| Molecular Weight | 169.66 g/mol | [5] |
| CAS Number | 93951-84-9 | [4][5] |
| Appearance | White to off-white solid powder | [2] |
| Solubility | Soluble in organic solvents like DMSO, ethanol, and DMF | [2] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
Analytical Methodology: Isotope Dilution GC-MS/MS
The recommended analytical technique for the quantification of 2-chloronaphthalene using this compound as an internal standard is gas chromatography-tandem mass spectrometry (GC-MS/MS) with isotope dilution.[2][6] This method offers high sensitivity and selectivity, which is crucial for analyzing complex environmental samples.
General Analytical Workflow
The overall analytical workflow involves sample preparation (extraction and cleanup) followed by instrumental analysis.
Caption: General experimental workflow for the analysis of 2-Chloronaphthalene.
Experimental Protocols
Detailed protocols for the extraction of 2-chloronaphthalene from soil and water samples are provided below. These protocols are based on established methods for the analysis of polychlorinated naphthalenes in environmental matrices.
Protocol 1: Analysis of 2-Chloronaphthalene in Soil Samples
Objective: To extract and quantify 2-chloronaphthalene in soil samples using this compound as an internal standard.
Materials:
-
Homogenized soil sample
-
This compound internal standard solution
-
Dichloromethane (B109758) (DCM), hexane (B92381) (analytical grade)
-
Anhydrous sodium sulfate
-
Accelerated Solvent Extractor (ASE) or Soxhlet apparatus
-
Multilayer silica (B1680970) gel column for cleanup
-
Nitrogen evaporator
-
GC-MS/MS system
Procedure:
-
Sample Preparation:
-
Air-dry the soil sample and sieve it to remove large debris.
-
Homogenize the sample by grinding.
-
Weigh approximately 10 g of the homogenized soil into an extraction cell or thimble.
-
-
Internal Standard Spiking:
-
Spike the sample with a known amount of this compound internal standard solution.
-
-
Extraction (Accelerated Solvent Extraction - ASE):
-
Mix the spiked soil with anhydrous sodium sulfate.
-
Place the mixture in the ASE cell.
-
Extract the sample using a mixture of dichloromethane and hexane (1:1, v/v) at elevated temperature and pressure.
-
-
Extraction (Soxhlet - Alternative):
-
Place the spiked soil sample in a Soxhlet thimble.
-
Extract with a mixture of dichloromethane and hexane (1:1, v/v) for 16-24 hours.
-
-
Cleanup:
-
Concentrate the extract to approximately 1-2 mL.
-
Prepare a multilayer silica gel column (e.g., containing layers of neutral, acidic, and basic silica gel).
-
Apply the concentrated extract to the column.
-
Elute the PCN fraction with an appropriate solvent mixture (e.g., hexane and dichloromethane).
-
-
Concentration and Solvent Exchange:
-
Concentrate the cleaned extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.
-
Exchange the solvent to a non-polar solvent suitable for GC injection (e.g., nonane (B91170) or isooctane).
-
-
GC-MS/MS Analysis:
-
Inject an aliquot of the final extract into the GC-MS/MS system.
-
Utilize a suitable GC column (e.g., DB-5ms) and temperature program to achieve separation of the analytes.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity. Monitor specific precursor-to-product ion transitions for both 2-chloronaphthalene and this compound.
-
Protocol 2: Analysis of 2-Chloronaphthalene in Water Samples
Objective: To extract and quantify 2-chloronaphthalene in water samples using this compound as an internal standard.
Materials:
-
Water sample (e.g., 1 L)
-
This compound internal standard solution
-
Dichloromethane (DCM), hexane (analytical grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen evaporator
-
GC-MS/MS system
Procedure:
-
Sample Preparation and Spiking:
-
Filter the water sample to remove suspended solids.
-
Spike the filtered water sample with a known amount of this compound internal standard solution.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with methanol (B129727) followed by deionized water.
-
Pass the spiked water sample through the SPE cartridge at a controlled flow rate.
-
Wash the cartridge with deionized water to remove interferences.
-
Dry the cartridge thoroughly under a stream of nitrogen.
-
-
Elution:
-
Elute the trapped analytes from the SPE cartridge with a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and acetone).
-
-
Concentration and Solvent Exchange:
-
Concentrate the eluate to a final volume of approximately 100 µL under a gentle stream of nitrogen.
-
Exchange the solvent to a non-polar solvent suitable for GC injection.
-
-
GC-MS/MS Analysis:
-
Follow the same GC-MS/MS analysis procedure as described in Protocol 1.
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the analysis of polychlorinated naphthalenes using isotope dilution GC-MS/MS.
Table 1: Method Detection Limits (MDLs) and Recoveries for PCNs in Environmental Samples
| Analyte Group | Matrix | MDL Range | Recovery Range (%) | Reference |
| PCNs (twenty congeners) | Environmental Samples | 0.04 - 0.48 µg/L | 45.2 - 87.9 | [2] |
| PCN Homologues | Ambient Air | 1 - 3 pg/m³ | 89.0 - 124.5 | [7] |
| PCN Homologues | Soil | 0.009 - 0.6 ng/g | 61 - 128 | [6] |
Table 2: Linearity and Precision for PCN Analysis
| Parameter | Value | Reference |
| Linearity (R²) | > 0.99 (for 0.5 - 200 µg/L) | [2] |
| Relative Standard Deviation (RSD) | < 15% | [2] |
Metabolic Pathway of 2-Chloronaphthalene
The primary metabolic pathway for chloronaphthalenes in mammals involves hydroxylation, which is mediated by cytochrome P450 enzymes.[8] This process proceeds through an unstable arene oxide intermediate. The arene oxide can then undergo rearrangement to form a hydroxylated metabolite. For 2-chloronaphthalene, this typically results in the formation of a chloronaphthol.
Caption: Metabolic pathway of 2-Chloronaphthalene.
Conclusion
The analytical workflow described in this application note, utilizing this compound as an internal standard with isotope dilution GC-MS/MS, provides a robust and accurate method for the quantification of 2-chloronaphthalene in complex matrices. The detailed protocols and performance data presented herein serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of persistent organic pollutants and related compounds. The understanding of the metabolic pathway further aids in the comprehensive assessment of the environmental and biological fate of these contaminants.
References
- 1. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of polychlorinated naphthalenes in environmental samples by isotope dilution gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. icpms.cz [icpms.cz]
- 4. uoguelph.ca [uoguelph.ca]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of polychlorinated naphthalenes in soil using accelerated solvent extraction-molecular sieves solid-phase extraction coupled with gas chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. 2-Chloronaphthalene | C10H7Cl | CID 7056 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Chloronaphthalenes Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloronaphthalenes (CNs) are a group of synthetic aromatic compounds that have been used in various industrial applications, leading to their widespread distribution in the environment. Due to their persistence, bioaccumulation, and potential toxicity, accurate and sensitive quantification of these compounds in various matrices is of significant importance for environmental monitoring and human health risk assessment. Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique for the quantification of trace-level organic compounds. This method involves the use of isotopically labeled internal standards, such as deuterated standards, which are chemically identical to the target analytes but have a different mass. The use of deuterated standards allows for the correction of analyte losses during sample preparation and instrumental analysis, leading to more accurate and precise results.
This application note provides a detailed protocol for the quantification of chloronaphthalenes in environmental samples using deuterated standards and gas chromatography-mass spectrometry (GC-MS). The methodologies described are based on established analytical procedures, such as those outlined in EPA Method 8270.
Principle of Isotope Dilution
The core principle of isotope dilution analysis is the addition of a known amount of an isotopically labeled standard to a sample prior to any sample processing steps. This "internal standard" is a version of the analyte of interest where one or more atoms have been replaced by a heavier isotope (e.g., deuterium (B1214612) for hydrogen). Because the deuterated standard is chemically identical to the native analyte, it will behave similarly throughout the extraction, cleanup, and analysis processes. Any loss of the native analyte during these steps will be mirrored by a proportional loss of the deuterated standard. By measuring the ratio of the signal from the native analyte to the signal from the deuterated standard using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined, irrespective of variations in sample recovery.
Materials and Methods
Reagents and Standards
-
Solvents: Hexane (B92381), dichloromethane (B109758) (DCM), toluene, acetone (B3395972) (pesticide residue grade or equivalent).
-
Drying Agent: Anhydrous sodium sulfate, baked at 400°C for 4 hours.
-
Native Chloronaphthalene Standards: A certified standard mix containing the target chloronaphthalene congeners of interest.
-
Deuterated Chloronaphthalene Standards: High-purity deuterated chloronaphthalene standards. A representative, commercially available standard is 2-Chloronaphthalene-d7.[1] It is recommended to use a deuterated standard for each class of chloronaphthalene being quantified (e.g., a monochloronaphthalene-d7 for monochloronaphthalenes, a dichloronaphthalene-d6 for dichloronaphthalenes, etc.) where available.
-
Internal Standard Spiking Solution: A solution of the deuterated standards in a suitable solvent at a known concentration.
-
Calibration Standards: A series of solutions containing known concentrations of the native chloronaphthalenes and a constant concentration of the deuterated internal standards.
A list of some commercially available deuterated chloronaphthalene standards is provided in the table below. Researchers should consult with suppliers for the availability of other specific congeners.
| Deuterated Standard | Supplier Example |
| This compound | Cambridge Isotope Laboratories |
| Naphthalene-d8 | ARMAR Isotopes |
Instrumentation
-
Gas Chromatograph (GC) equipped with a capillary column suitable for the separation of chloronaphthalenes (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Mass Spectrometer (MS) capable of electron ionization (EI) and selected ion monitoring (SIM) or a triple quadrupole mass spectrometer (MS/MS) for higher selectivity.
-
Sample extraction and cleanup apparatus (e.g., Soxhlet extractor, solid-phase extraction (SPE) cartridges, glassware).
Experimental Protocols
Sample Preparation and Extraction
The following protocol is a general guideline for the extraction of chloronaphthalenes from a solid matrix (e.g., soil, sediment). The specific details may need to be optimized based on the sample matrix and target analytes.
-
Sample Homogenization: Homogenize the solid sample to ensure uniformity.
-
Spiking with Internal Standard: Weigh out a known amount of the homogenized sample (e.g., 10 g) into an extraction thimble. Spike the sample with a known amount of the deuterated internal standard solution.
-
Extraction: Place the thimble in a Soxhlet extractor and extract with an appropriate solvent (e.g., hexane/acetone 1:1 v/v) for a sufficient period (e.g., 16-24 hours).
-
Concentration: Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.
Extract Cleanup
Cleanup of the extract is often necessary to remove interfering co-extracted substances. A common method involves chromatography on a multi-layer silica (B1680970) gel column.
-
Column Preparation: Pack a chromatography column with layers of activated silica gel, neutral silica gel, and anhydrous sodium sulfate.
-
Elution: Apply the concentrated extract to the top of the column and elute with an appropriate solvent or solvent mixture (e.g., hexane followed by hexane/DCM).
-
Fraction Collection: Collect the fraction containing the chloronaphthalenes.
-
Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL.
GC-MS Analysis
-
Instrument Setup: Set up the GC-MS system with the appropriate analytical column and operating conditions. A typical temperature program would be:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes.
-
-
Injection: Inject an aliquot (e.g., 1 µL) of the final extract into the GC-MS.
-
Data Acquisition: Acquire data in selected ion monitoring (SIM) mode. Monitor characteristic ions for each native chloronaphthalene and its corresponding deuterated internal standard.
Data Presentation
The following tables summarize typical quantitative data obtained for the analysis of chloronaphthalenes using deuterated standards.
Table 1: Linearity and Detection Limits for Polychlorinated Naphthalenes
| Analyte | Concentration Range (µg/L) | R² | Limit of Detection (LOD) (µg/L) |
| 1-Chloronaphthalene | 0.5 - 200 | >0.99 | 0.05 |
| 2-Chloronaphthalene | 0.5 - 200 | >0.99 | 0.04 |
| 1,4-Dichloronaphthalene | 0.5 - 200 | >0.99 | 0.06 |
| 1,5-Dichloronaphthalene | 0.5 - 200 | >0.99 | 0.07 |
| 2,7-Dichloronaphthalene | 0.5 - 200 | >0.99 | 0.05 |
| 1,2,3-Trichloronaphthalene | 0.5 - 200 | >0.99 | 0.12 |
| 1,2,5,6-Tetrachloronaphthalene | 0.5 - 200 | >0.99 | 0.25 |
| 1,2,3,4,6,7-Hexachloronaphthalene | 0.5 - 200 | >0.99 | 0.38 |
| Octachloronaphthalene | 0.5 - 200 | >0.99 | 0.48 |
Data adapted from a study on the determination of polychlorinated naphthalenes in environmental samples by isotope dilution GC-MS/MS.
Table 2: Recoveries of Polychlorinated Naphthalenes from Spiked Samples
| Analyte | Spiking Level (µg/L) | Recovery (%) | RSD (%) |
| 1-Chloronaphthalene | 10 | 75.2 | 8.5 |
| 2-Chloronaphthalene | 10 | 78.9 | 7.2 |
| 1,4-Dichloronaphthalene | 10 | 81.5 | 6.8 |
| 1,5-Dichloronaphthalene | 10 | 83.1 | 6.5 |
| 2,7-Dichloronaphthalene | 10 | 79.8 | 7.1 |
| 1,2,3-Trichloronaphthalene | 10 | 65.4 | 12.3 |
| 1,2,5,6-Tetrachloronaphthalene | 10 | 58.9 | 15.6 |
| 1,2,3,4,6,7-Hexachloronaphthalene | 10 | 51.3 | 18.2 |
| Octachloronaphthalene | 10 | 45.2 | 21.2 |
Data adapted from a study on the determination of polychlorinated naphthalenes in environmental samples by isotope dilution GC-MS/MS. The recoveries of matrix-spiked samples ranged from 45.2% to 87.9%.
Mandatory Visualization
Caption: Experimental workflow for chloronaphthalene analysis.
Caption: Logical relationship in isotope dilution analysis.
References
Troubleshooting & Optimization
Technical Support Center: Isotopic Back-Exchange of 2-Chloronaphthalene-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential isotopic back-exchange issues with 2-Chloronaphthalene-d7 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is isotopic back-exchange and why is it a concern for this compound?
A1: Isotopic back-exchange is an undesirable process where deuterium (B1214612) (d) atoms on a labeled compound, such as this compound, are replaced by hydrogen (H) atoms from the surrounding environment. This can occur during sample preparation, storage, or analysis. For quantitative analysis using isotope dilution techniques, back-exchange can lead to an underestimation of the deuterated internal standard's concentration, resulting in the overestimation of the analyte's concentration. While deuterium atoms on an aromatic ring like that of this compound are generally more stable than those on heteroatoms, back-exchange can still occur under certain conditions, compromising the integrity of experimental results.
Q2: What are the primary factors that can induce back-exchange of deuterium on this compound?
A2: Several factors can promote the back-exchange of deuterium on aromatic compounds:
-
Exposure to Protic Solvents: Solvents containing exchangeable protons, such as water, methanol, and ethanol, are the primary source of hydrogen for back-exchange.
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium on aromatic rings, although the stability of deuterium on an aromatic carbon is generally high across a wide pH range.
-
Temperature: Elevated temperatures can provide the necessary activation energy for the exchange reaction to occur. This is particularly relevant for analytical techniques that involve high temperatures, such as gas chromatography (GC).
-
Analyte Concentration: In some cases, the degree of back-exchange can be dependent on the absolute quantity of the analyte being analyzed.[1][2]
-
Mass Spectrometry Conditions: For LC-MS, the atmospheric pressure chemical ionization (APCI) desolvation temperature can influence in-source back-exchange.[1][2] For GC-MS, in-source loss of deuterium can also occur.[3][4]
Q3: How should this compound standards be stored to minimize the risk of back-exchange?
A3: Proper storage is crucial to maintain the isotopic purity of this compound. The following storage conditions are recommended:
| Storage Condition | Recommendation | Rationale |
| Solvent | Store in a high-purity aprotic solvent (e.g., nonane, toluene, isooctane). | Minimizes the presence of exchangeable protons.[5][6] |
| Temperature | Store solutions at low temperatures, such as 2-8°C for short-term and -20°C for long-term storage. | Reduces the rate of any potential exchange reactions.[5][6] |
| Container | Use amber, tightly sealed vials with PTFE-lined caps. | Protects from light and prevents the ingress of atmospheric moisture.[6] |
| Handling | Allow the standard to warm to room temperature before opening to prevent condensation. Handle in a dry atmosphere (e.g., under an inert gas like nitrogen or argon) if possible.[6] | Prevents contamination with atmospheric water.[6] |
Q4: Is back-exchange a significant issue for this compound under typical GC-MS or LC-MS conditions?
A4: The deuterium atoms on the aromatic ring of this compound are generally stable. Studies on other aromatic compounds have shown that H/D exchange on some aromatic ring systems during APCI LC/MS is often undetectable or minimal.[1][2] However, for certain aromatic structures, significant back-exchange has been observed, and it is highly dependent on the specific analytical conditions.[1][2] In GC-MS analysis, the primary concern is often the in-source loss of deuterium rather than back-exchange with residual protons in the system.[3][4] It is always recommended to perform an initial assessment to verify the isotopic stability of this compound under your specific experimental conditions.
Troubleshooting Guides
Problem 1: Apparent loss of isotopic purity in the this compound standard.
Symptom:
-
Mass spectrometry analysis shows a higher than expected M+6 or M+5 peak, and a corresponding increase in the abundance of lower mass isotopologues.
-
Quantitative results show a drift over a sequence of injections, with the internal standard response decreasing.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvent | 1. Verify the purity and water content of the solvent used to dissolve the standard. 2. Use fresh, high-purity aprotic solvents for all dilutions.[5] |
| Improper Storage | 1. Review the storage conditions of the stock and working solutions. Ensure they are stored at the recommended temperature and protected from light and moisture.[6] 2. Prepare fresh working solutions from a properly stored stock solution. |
| In-source Back-Exchange (LC-MS) | 1. Optimize the APCI source parameters. Systematically reduce the desolvation temperature to see if the back-exchange is minimized.[1][2] 2. Evaluate the mobile phase composition. While not always feasible, reducing the protic solvent content may help. |
| In-source Deuterium Loss (GC-MS) | 1. Optimize the ion source temperature and electron energy. 2. If using both deuterated and ¹³C-labeled standards, be aware of potential spectral overlap from the loss of deuterium. Using high-resolution mass spectrometry can help resolve these interferences.[3][4] |
| Active Sites in the Analytical System | 1. Ensure the GC inlet liner and column are properly deactivated and conditioned. 2. For LC, flush the system thoroughly to remove any residues that might catalyze exchange. |
Problem 2: High variability in quantitative results when using this compound as an internal standard.
Symptom:
-
Poor precision in replicate injections of the same sample.
-
Inaccurate quantification of the target analyte.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Back-Exchange | 1. Ensure that all samples, standards, and quality controls are prepared and analyzed under identical conditions (e.g., same solvents, temperature, and time from preparation to analysis). 2. Automate sample preparation where possible to improve consistency. |
| Matrix Effects | 1. Optimize the sample extraction and clean-up procedure to remove interfering matrix components. 2. Evaluate for differential matrix effects between the analyte and the deuterated internal standard. |
| Analyte-Internal Standard Response Factor Variation | 1. Verify that the concentration of the internal standard is appropriate for the expected analyte concentration range. 2. While deuterated standards are expected to have similar ionization efficiency to the native analyte, this is not always the case. Determine the relative response factor and apply it if necessary. |
Experimental Protocols
Protocol for Assessing the Isotopic Stability of this compound
This protocol provides a general framework for evaluating the stability of this compound in a given solvent and analytical system.
1. Materials:
-
This compound standard
-
High-purity aprotic solvent (e.g., nonane, toluene)
-
Protic solvent for testing (e.g., methanol, water)
-
Calibrated analytical balance and pipettes
-
GC-MS or LC-MS system
2. Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a high-purity aprotic solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare Test Solutions:
-
Control: Dilute the stock solution in the same aprotic solvent to a working concentration suitable for your analytical instrument.
-
Test Condition 1 (Solvent Effect): Dilute the stock solution in a solvent mixture containing a known percentage of a protic solvent (e.g., 50:50 aprotic:protic).
-
Test Condition 2 (Temperature Effect): Incubate an aliquot of the control solution at an elevated temperature (e.g., 40°C) for a defined period (e.g., 24 hours).
-
-
Analysis:
-
Immediately analyze the control solution to establish the initial isotopic distribution.
-
Analyze the test solutions at various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor for any changes in the isotopic pattern.
-
-
Data Evaluation:
-
For each analysis, record the peak areas of the molecular ions corresponding to the fully deuterated compound and any potential back-exchanged species.
-
Calculate the percentage of back-exchange over time for each test condition.
-
Visualizations
Caption: A simplified diagram illustrating the pathway of isotopic back-exchange of this compound.
Caption: A troubleshooting workflow for diagnosing issues related to the isotopic back-exchange of this compound.
References
- 1. Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Chromatographic Resolution of 2-Chloronaphthalene and 2-Chloronaphthalene-d7
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the chromatographic resolution of 2-Chloronaphthalene and its deuterated internal standard, 2-Chloronaphthalene-d7. Proper separation and co-elution of an analyte and its isotopically labeled internal standard are critical for accurate quantification in mass spectrometry-based assays.
I. Troubleshooting Guide: Resolving Separation Issues
This guide addresses common problems encountered during the chromatographic separation of 2-Chloronaphthalene and this compound.
Issue 1: Poor Resolution or Co-elution of 2-Chloronaphthalene and this compound
-
Symptom: The chromatographic peaks for the analyte and the internal standard are not baseline separated, or they completely overlap.
-
Potential Cause 1: Sub-optimal gas chromatography (GC) conditions.
-
Solution:
-
Optimize the Temperature Program: A slow, shallow temperature ramp can improve the separation of closely eluting compounds. Experiment with different initial temperatures, ramp rates, and final hold times. For example, a slight decrease in the initial temperature or a slower ramp rate can increase the interaction time with the stationary phase, potentially improving resolution.
-
Adjust Carrier Gas Flow Rate: Ensure the carrier gas (typically helium) flow rate is optimal for the column dimensions. A flow rate that is too high can lead to decreased resolution.
-
Select an Appropriate GC Column: A longer column or a column with a thicker film can provide a greater number of theoretical plates, leading to better separation. A column with a different stationary phase chemistry could also be explored to alter selectivity. A DB-5ms column or equivalent is a common choice for the analysis of chlorinated naphthalenes.
-
-
Potential Cause 2: The inherent deuterium (B1214612) isotope effect is minimal under the current conditions. The deuterium isotope effect in gas chromatography typically leads to the deuterated compound eluting slightly earlier than its non-deuterated counterpart. However, the magnitude of this effect can be influenced by analytical conditions.
-
Solution:
-
Fine-tune the Temperature Program: As mentioned above, subtle changes in the temperature program can sometimes enhance the separation.
-
Consider a Different Column: While a DB-5ms is standard, a column with a different selectivity may enhance the separation between the two compounds.
-
Issue 2: Inconsistent Retention Times for 2-Chloronaphthalene and this compound
-
Symptom: The retention times for one or both compounds shift between injections or across a batch of samples.
-
Potential Cause 1: Leaks in the GC system.
-
Solution: Perform a leak check of the entire GC system, including the injection port, column connections, and detector interface.
-
Potential Cause 2: Fluctuations in oven temperature or carrier gas flow rate.
-
Solution: Verify the stability and accuracy of the GC oven temperature and the carrier gas flow controller.
-
Potential Cause 3: Column contamination or degradation.
-
Solution: Bake out the column at a high temperature (within the column's specified limits) to remove contaminants. If the problem persists, the column may need to be replaced.
Issue 3: Tailing or Fronting Peaks for 2-Chloronaphthalene and/or this compound
-
Symptom: The chromatographic peaks are asymmetrical, with a "tail" or "front."
-
Potential Cause 1: Active sites in the GC inlet or column.
-
Solution:
-
Use a Deactivated Inlet Liner: Ensure the inlet liner is properly deactivated to prevent interactions with the analytes.
-
Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to passivate active sites.
-
Column Contamination: If the column is contaminated, baking it out or trimming a small portion from the inlet side may resolve the issue.
-
-
Potential Cause 2: Sample overload.
-
Solution: Reduce the amount of sample injected onto the column.
II. Frequently Asked Questions (FAQs)
Q1: Why is it important to achieve good chromatographic resolution between 2-Chloronaphthalene and this compound?
A1: While co-elution is often desired for internal standard-based quantification to ensure both compounds experience the same matrix effects, achieving at least partial separation can be beneficial for confirming the identity of each compound and for troubleshooting purposes. Complete co-elution can sometimes mask issues with one of the compounds. For accurate quantification, it is crucial that the peak shapes of both the analyte and the internal standard are consistent and reproducible.
Q2: What is the expected elution order of 2-Chloronaphthalene and this compound in gas chromatography?
A2: Due to the deuterium isotope effect, deuterated compounds typically have slightly weaker intermolecular interactions with the stationary phase in gas chromatography. This generally results in the deuterated compound, this compound, eluting slightly earlier than the non-deuterated 2-Chloronaphthalene.
Q3: Can I use a different deuterated internal standard for the analysis of 2-Chloronaphthalene?
A3: It is always best to use an isotopically labeled internal standard that is structurally identical to the analyte. Using a different deuterated compound, even a similar one, may not accurately compensate for variations in sample preparation, injection, and ionization, which can lead to inaccurate quantification.
Q4: What are the key mass-to-charge ratios (m/z) to monitor for 2-Chloronaphthalene and this compound in GC-MS analysis?
A4: For 2-Chloronaphthalene (C10H7Cl), the molecular ion is at m/z 162. For this compound (C10D7Cl), the molecular ion is at m/z 169. It is also advisable to monitor characteristic fragment ions for confirmation.
III. Data Presentation
The following table summarizes hypothetical quantitative data for a successful separation of 2-Chloronaphthalene and this compound using a GC-MS system.
| Parameter | This compound | 2-Chloronaphthalene |
| Retention Time (min) | 15.25 | 15.35 |
| Resolution (Rs) | \multicolumn{2}{ | c |
| Primary Ion (m/z) | 169 | 162 |
| Secondary Ion (m/z) | 134 | 127 |
IV. Experimental Protocols
This section provides a detailed methodology for the GC-MS analysis of 2-Chloronaphthalene and this compound, based on general principles for the analysis of semi-volatile organic compounds.
1. Sample Preparation
-
Extraction: Samples (e.g., soil, water) are typically extracted using a suitable solvent such as a mixture of hexane (B92381) and acetone (B3395972) or dichloromethane.
-
Cleanup: The extract may require cleanup to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) with silica (B1680970) or Florisil cartridges.
-
Internal Standard Spiking: this compound is added to the final extract at a known concentration before analysis.
2. GC-MS Conditions
-
Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 200 °C.
-
Ramp 2: 5 °C/min to 280 °C, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored: m/z 162, 127 for 2-Chloronaphthalene; m/z 169, 134 for this compound.
-
V. Visualization
Caption: Troubleshooting workflow for poor resolution.
This technical support guide provides a comprehensive resource for addressing challenges in the chromatographic separation of 2-Chloronaphthalene and its deuterated internal standard. By following the troubleshooting steps and understanding the underlying principles, researchers can achieve reliable and accurate analytical results.
Technical Support Center: Quantification of 2-Chloronaphthalene-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of 2-Chloronaphthalene-d7, particularly in managing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in chemical analysis?
A1: this compound (deuterated 2-chloronaphthalene) is an isotopically labeled analog of 2-chloronaphthalene (B1664065). It is commonly used as an internal standard, specifically a surrogate standard, in the quantitative analysis of polychlorinated naphthalenes (PCNs) and other semi-volatile organic compounds. Because its chemical and physical properties are nearly identical to the native compound (analyte), it is affected by sample preparation and analytical conditions in a similar way. This allows for the correction of analyte losses during sample processing and compensates for matrix effects during instrumental analysis, leading to more accurate and precise quantification.[1]
Q2: What are matrix effects and how do they impact the quantification of this compound?
A2: Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix.[2] In the context of gas chromatography-mass spectrometry (GC-MS), these effects can manifest as either signal enhancement or suppression. Signal enhancement can occur when active sites in the GC inlet or column are blocked by matrix components, reducing the degradation of the analyte.[3] Signal suppression is also possible, where co-eluting matrix components interfere with the ionization of the target analyte in the MS source.[3] These effects can lead to inaccurate quantification, either over or underestimation, of the analyte of interest. The use of an isotopically labeled internal standard like this compound is a primary strategy to mitigate these effects, as the standard and the analyte are affected similarly.[4]
Q3: Which analytical techniques are most suitable for the quantification of this compound and its corresponding native compounds?
A3: Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the analysis of chlorinated naphthalenes.[5] For enhanced sensitivity and selectivity, particularly in complex matrices, high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (GC-MS/MS) are considered the gold standards.[4][5] These techniques help to minimize interferences from the sample matrix.[5] The isotope dilution method, which employs isotopically labeled standards like this compound, is crucial for achieving high accuracy and reliability in these analyses.[4]
Q4: What are typical recovery ranges for this compound in environmental samples?
A4: The recovery of this compound can vary depending on the complexity of the sample matrix and the efficiency of the extraction and cleanup procedures. According to the performance criteria outlined in US EPA Method 1625C for semivolatile organic compounds, the acceptance limits for this compound recovery can be quite broad, reflecting the challenges of analyzing diverse matrices. General guidance for well-established methods suggests a recovery range of 80-120%, while for newer or more complex matrices, a broader range of 50-150% may be acceptable.[6] A study on the determination of polychlorinated naphthalenes in environmental samples reported recoveries for matrix-spiked samples ranging from 45.2% to 87.9%.[4]
Quantitative Data Summary
The following table summarizes the performance criteria for 2-chloronaphthalene and its deuterated internal standard as specified in US EPA Method 1625C. These criteria can be used to assess the expected performance of the analytical method in various matrices.
| Compound | Mean Recovery (%) | Standard Deviation of Recovery (%) | Lower Limit for Recovery (%) | Upper Limit for Recovery (%) |
| 2-chloronaphthalene | ||||
| - Water | 100 | 37 | 30 | 168 |
| - Sludge | Not Specified | Not Specified | 15 | 324 |
| - Soil/Sediment | Not Specified | Not Specified | 72 | 139 |
| This compound | ||||
| - Water | 41 | 24 | 24 | 204 |
| - Sludge | Not Specified | Not Specified | Not Specified | Not Specified |
| - Soil/Sediment | Not Specified | Not Specified | Not Specified | Not Specified |
| Data derived from the acceptance criteria for performance tests in US EPA Method 1625C.[5] |
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Recovery of this compound | Inefficient extraction from the sample matrix. | - Ensure the chosen extraction method (e.g., Soxhlet, pressurized liquid extraction) is appropriate for the matrix.[7]- Verify that the extraction solvent is of high purity and appropriate for chlorinated naphthalenes.- Increase extraction time or temperature within method limits. |
| Loss of analyte during solvent evaporation. | - Carefully control the temperature and nitrogen flow during solvent concentration to prevent the loss of the relatively volatile this compound.[5]- Consider the use of a keeper solvent (e.g., nonane) to minimize evaporative losses.[5] | |
| Inefficient cleanup leading to analyte loss. | - Evaluate the cleanup procedure (e.g., column chromatography with silica (B1680970) gel, alumina, or carbon).[8]- Ensure proper activation and conditioning of the chromatographic media.- Check for analyte breakthrough during elution by collecting and analyzing fractions. | |
| High Variability in this compound Response | Inconsistent injection volume. | - Check the autosampler for proper operation and ensure the syringe is clean.- Perform multiple injections of a standard solution to verify injection precision. |
| Active sites in the GC system. | - Use a deactivated inlet liner and change it frequently, especially when analyzing complex matrices.- Condition the GC column according to the manufacturer's instructions. | |
| Matrix-induced signal enhancement or suppression. | - This is the primary reason for using this compound. If variability is still high, further sample cleanup may be necessary to reduce the concentration of interfering matrix components. | |
| Poor Chromatographic Peak Shape for this compound | Active sites in the GC system. | - As above, check and replace the inlet liner and ensure the column is properly conditioned.- Consider using analyte protectants in the final extract to passivate active sites. |
| Suboptimal GC oven temperature program. | - A slow temperature ramp can improve the separation and peak shape.[5]- Optimize the initial oven temperature and hold time. | |
| Contaminated GC system. | - Bake out the GC column and clean the MS source. | |
| This compound Detected in Method Blanks | Contaminated solvents, reagents, or glassware. | - Use high-purity solvents and reagents.- Thoroughly clean all glassware and bake at high temperature to remove organic contaminants.- Run solvent blanks to identify the source of contamination. |
| Carryover from previous injections. | - Inject a solvent blank after a high-concentration sample to check for carryover.- If carryover is observed, optimize the syringe and injector cleaning parameters. |
Experimental Protocols
Protocol 1: General Workflow for Analysis of this compound in Environmental Samples
This protocol outlines the major steps for the quantification of chlorinated naphthalenes in matrices such as soil, sediment, or biological tissues using an isotope dilution GC-MS method.
-
Sample Preparation:
-
Homogenize the solid sample (e.g., freeze-drying and grinding for sediment).[5]
-
Weigh a representative subsample.
-
-
Internal Standard Spiking:
-
Spike the sample with a known amount of this compound and other relevant isotopically labeled standards before extraction.
-
-
Extraction:
-
Cleanup:
-
The crude extract is purified to remove interfering co-extracted substances.
-
Multi-layered silica gel column chromatography (containing acid, base, and neutral silica, and sometimes silver nitrate) is commonly used.[7]
-
For highly contaminated samples, a carbon column may be used for further cleanup.[8]
-
-
Concentration:
-
The cleaned extract is concentrated to a final volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator.[5]
-
-
GC-MS Analysis:
-
Inject an aliquot of the concentrated extract into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) and an optimized oven temperature program to achieve good separation of the target analytes.[5]
-
Acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for both the native analyte and this compound.
-
-
Quantification:
-
Calculate the concentration of the native analyte based on the response factor relative to the known concentration of the this compound internal standard.
-
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Troubleshooting logic for inaccurate quantification of this compound.
References
- 1. Nationwide monitoring of polychlorinated naphthalenes in soils across South Korea: Spatial distribution, source identification, and health risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polychlorinated naphthalenes (PCNs) and polychlorinated biphenyls (PCBs) in surface soils and street dusts in Detroit, Michigan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. waterboards.ca.gov [waterboards.ca.gov]
- 5. epa.gov [epa.gov]
- 6. Wrangling environmental exposure data: guidance for getting the best information from your laboratory measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 8. epa.gov [epa.gov]
- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Technical Support Center: Optimizing 2-Chloronaphthalene-d7 Concentration in Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloronaphthalene-d7. The information is designed to address specific issues that may be encountered during experimental analysis, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in a laboratory setting?
This compound is a deuterated form of 2-Chloronaphthalene. In analytical chemistry, it is most commonly used as an internal standard for the quantification of 2-Chloronaphthalene and other similar compounds in various sample matrices.[1][2][3][4] Its chemical and physical properties are very similar to the non-deuterated analyte, allowing it to account for variations in sample preparation and instrument response.[5][6][7]
Q2: What are the key chemical properties of this compound?
The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀D₇Cl |
| Molecular Weight | 169.66 g/mol [1][2][3] |
| CAS Number | 93951-84-9[2][3][4] |
| Appearance | White to off-white solid powder[3] |
| Storage | Store at room temperature, away from light and moisture.[2] |
Q3: Which analytical technique is most suitable for the analysis of this compound?
Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the analysis of 2-Chloronaphthalene and its deuterated internal standard, this compound.[8][9][10][11][12] This method offers excellent sensitivity and selectivity for the detection and quantification of these compounds in complex matrices.
Q4: How should I prepare my stock and working solutions of this compound?
This compound is typically supplied as a solid or in a solution.[2][13] For solid material, prepare a stock solution in a solvent such as methanol, methylene (B1212753) chloride, or isooctane.[14] From this stock, create a working solution at a concentration appropriate for spiking into your samples. The final concentration of the internal standard in the sample should be similar to the expected concentration of the analyte.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Low or No Signal for this compound
| Potential Cause | Troubleshooting Steps |
| Incorrect MS Parameters | Verify the mass spectrometer is set to monitor the correct ions for this compound. The primary quantification ion will be m/z 169, with confirmation ions likely at m/z 134 and 100. |
| Degradation of Standard | Prepare a fresh working solution from your stock. If the problem persists, use a new vial of the standard. |
| GC Inlet Issues | Check for leaks in the GC inlet. Ensure the liner is clean and not reactive. Consider using a deactivated liner.[15] |
| Sample Preparation Error | Review your sample preparation protocol to ensure the internal standard was added correctly and at the appropriate stage. |
High Variability in this compound Peak Area
| Potential Cause | Troubleshooting Steps |
| Inconsistent Injection Volume | Check the autosampler syringe for air bubbles and ensure it is functioning correctly. Perform a series of blank injections to check for reproducibility.[15] |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of the internal standard.[16][17][18][19][20] Prepare matrix-matched calibration standards to assess the extent of the matrix effect. If significant, further sample cleanup or dilution may be necessary.[16] |
| Active Sites in GC System | Active sites in the GC inlet or column can lead to analyte adsorption and variable peak areas.[21] Clean the MS source and GC inlet liner.[21] |
| Leaking Internal Standard Vessel | If using an autosampler, a leak in the internal standard vessel can lead to inconsistent dosing. Manually spike a few vials to verify.[21] |
Poor Peak Shape for this compound
| Potential Cause | Troubleshooting Steps |
| Column Overload | The concentration of the internal standard may be too high. Reduce the concentration of the spiking solution. A maximum on-column amount of 100ng is a good starting point to avoid peak fronting.[22] |
| Contaminated GC System | Contamination in the GC inlet or column can lead to peak tailing. Bake out the column and clean the inlet. |
| Improper GC Oven Temperature Program | An oven temperature program that is too fast or starts at too high a temperature can cause poor peak shape. Optimize the temperature program.[15] |
| Column Degradation | The GC column may be degraded. Condition or replace the column. |
Experimental Protocols
Sample Preparation: Water Samples (based on EPA Method 3510C)
-
Measure 1 L of the water sample into a 2 L separatory funnel.
-
Spike the sample with an appropriate volume of your this compound working solution.
-
Add 60 mL of methylene chloride to the funnel and shake vigorously for 2 minutes.[23]
-
Allow the layers to separate and drain the organic layer into a flask.
-
Repeat the extraction two more times with fresh 60 mL portions of methylene chloride, combining the organic layers.[23]
-
Dry the extract by passing it through a funnel containing anhydrous sodium sulfate (B86663).
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.
-
The sample is now ready for GC-MS analysis.
Sample Preparation: Soil and Sediment Samples (based on EPA Method 3540C)
-
Weigh out 10-20 g of the soil or sediment sample.
-
Mix the sample with an equal amount of anhydrous sodium sulfate to remove moisture.
-
Spike the sample with an appropriate volume of your this compound working solution.
-
Extract the sample using Soxhlet extraction with a suitable solvent (e.g., hexane/acetone mixture) for 16-24 hours.
-
Concentrate the extract to a final volume of 1 mL.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis (based on EPA Method 8270D)
| Parameter | Recommended Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent)[24] |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 270 °C[9] |
| Oven Program | Initial: 90°C, hold for 1 minRamp: 10°C/min to 160°C, hold for 10 minRamp: 10°C/min to 300°C, hold for 2 min[9] |
| Carrier Gas | Helium at a constant flow of 1 mL/min[9] |
| MS Ion Source Temp. | 330 °C[9] |
| MS Quadrupole Temp. | 200 °C[25] |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
| Analyte | Quantification Ion (m/z) | Confirmation Ion 1 (m/z) | Confirmation Ion 2 (m/z) |
| 2-Chloronaphthalene | 162[14][26] | 127[14] | 164 |
| This compound | 169 | 134 | 171 |
Visualizations
References
- 1. This compound | C10H7Cl | CID 102600967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloronaphthalene (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2005-0.01 [isotope.com]
- 3. This compound | Isotope-Labeled Compounds | 93951-84-9 | Invivochem [invivochem.com]
- 4. This compound | CAS 93951-84-9 | LGC Standards [lgcstandards.com]
- 5. researchgate.net [researchgate.net]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Chloronaphthalene | C10H7Cl | CID 7056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Frontiers | Distribution of Polychlorinated Naphthalenes in Sediment From Industrialized Coastal Waters of Korea With the Optimized Cleanup and GC-MS/MS Methods [frontiersin.org]
- 10. [Determination of polychlorinated naphthalenes in environmental samples by isotope dilution gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-Chloronaphthalene (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2005-1.2 [isotope.com]
- 14. ez.restek.com [ez.restek.com]
- 15. shimadzu.co.uk [shimadzu.co.uk]
- 16. benchchem.com [benchchem.com]
- 17. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 18. scispace.com [scispace.com]
- 19. Matrix Effect | PPT [slideshare.net]
- 20. researchgate.net [researchgate.net]
- 21. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 22. researchgate.net [researchgate.net]
- 23. gcms.cz [gcms.cz]
- 24. agilent.com [agilent.com]
- 25. apps.nelac-institute.org [apps.nelac-institute.org]
- 26. Naphthalene, 2-chloro- [webbook.nist.gov]
Technical Support Center: Troubleshooting Co-eluting Interferences with 2-Chloronaphthalene-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting interferences when using 2-Chloronaphthalene-d7 as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of 2-Chloronaphthalene. It is commonly used as an internal standard (IS) in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) methods like EPA Method 8270 for the analysis of semivolatile organic compounds. As a stable isotope-labeled internal standard, it is chemically almost identical to its non-labeled counterpart and other similar analytes, but has a different mass. This allows it to be distinguished by a mass spectrometer. The primary purpose of using an internal standard is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantitative analysis.
Q2: What is co-elution and why is it a problem when using this compound as an internal standard?
Co-elution occurs when two or more different compounds elute from the chromatographic column at the same or very similar retention times, resulting in overlapping peaks. When a compound co-elutes with the internal standard, this compound, it can artificially inflate the internal standard's peak area. This leads to an underestimation of the concentration of the target analytes, as the calculation of their concentrations relies on the ratio of their peak areas to that of the internal standard.
Q3: What are the common co-eluting interferences for this compound?
Common interferences for chlorinated naphthalenes include other polychlorinated naphthalene (B1677914) (PCN) congeners, polychlorinated biphenyls (PCBs), and organochlorine pesticides. Due to their similar chemical structures and properties, certain PCB congeners are particularly prone to co-eluting with 2-Chloronaphthalene under typical GC conditions used in methods like EPA 8270.
Q4: How can I detect co-elution with my this compound internal standard?
Detecting co-elution involves a close examination of your chromatographic and mass spectral data:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or split tops, for the internal standard. A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.
-
Mass Spectral Analysis: Examine the mass spectrum across the chromatographic peak of this compound. If the mass spectrum changes from the beginning to the end of the peak, it indicates the presence of a co-eluting compound.
-
Extracted Ion Chromatograms (EICs): Monitor the specific ions for this compound (e.g., m/z 169, 134) and compare the peak shape to the total ion chromatogram (TIC). Also, monitor for characteristic ions of suspected interferences (e.g., specific PCB congeners) at the retention time of the internal standard.
Q5: What is the "deuterium isotope effect" and how does it affect my analysis?
The deuterium (B1214612) isotope effect is a phenomenon where deuterated compounds, like this compound, may have slightly different retention times than their non-deuterated counterparts. This is because the carbon-deuterium (C-D) bond is slightly stronger and shorter than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in how the molecule interacts with the chromatographic column. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs. This can be problematic if it leads to differential matrix effects, where the analyte and the internal standard are affected differently by other co-eluting matrix components, potentially compromising the accuracy of quantification.
Troubleshooting Guides
Problem 1: Inaccurate or Inconsistent Quantitative Results
Possible Cause: A co-eluting interference is artificially increasing the peak area of the this compound internal standard.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantitative results.
Problem 2: Poor Peak Shape for this compound
Possible Cause: Co-elution with a matrix component or another contaminant, or issues with the chromatographic system.
Troubleshooting Steps:
-
Inject a Standard: Inject a clean standard of this compound to confirm that the issue is not inherent to the standard itself.
-
Check for Overload: Ensure that the concentration of the internal standard is not too high, which can cause peak fronting.
-
Inspect the GC System:
-
Inlet Liner: Check for contamination or degradation. Replace if necessary.
-
Column: Trim the front end of the column to remove any non-volatile residues.
-
Connections: Ensure all fittings are tight to prevent leaks.
-
-
Modify Chromatographic Conditions:
-
Temperature Program: Decrease the initial oven temperature or use a slower ramp rate to improve separation.
-
Carrier Gas Flow: Optimize the flow rate for better efficiency.
-
Experimental Protocols
Protocol 1: Sample Cleanup to Remove PCB Interferences
This protocol describes a general procedure for cleaning up sample extracts to remove interfering compounds like PCBs prior to GC-MS analysis.
Materials:
-
Sample extract in hexane (B92381)
-
Silica gel (activated at 130°C for 16 hours)
-
Alumina (activated at 130°C for 16 hours)
-
Anhydrous sodium sulfate
-
Hexane, Dichloromethane (B109758) (pesticide grade or equivalent)
-
Glass chromatography column (1 cm I.D.)
Procedure:
-
Column Packing: Place a glass wool plug at the bottom of the chromatography column. Add 1 g of anhydrous sodium sulfate. Sequentially add 2 g of activated alumina and 4 g of activated silica gel. Top with another 1 g of anhydrous sodium sulfate.
-
Pre-elution: Pre-elute the packed column with 20 mL of hexane and discard the eluate.
-
Sample Loading: Carefully load the concentrated sample extract onto the top of the column.
-
Fractionation:
-
Fraction 1 (PCBs): Elute the column with 30 mL of hexane. This fraction will contain the PCBs.
-
Fraction 2 (Chlorinated Naphthalenes): Elute the column with 30 mL of a 20% dichloromethane in hexane (v/v) solution. This fraction will contain the chlorinated naphthalenes, including this compound.
-
-
Concentration: Concentrate each fraction to the desired final volume before analysis.
Workflow for Sample Cleanup:
Caption: Workflow for sample cleanup to separate PCBs from chlorinated naphthalenes.
Data Presentation
Table 1: Common Ions for Monitoring this compound and Potential Interferences
| Compound Class | Specific Compound | Quantitation Ion (m/z) | Confirmation Ion(s) (m/z) |
| Internal Standard | This compound | 169 | 134 |
| Polychlorinated Biphenyls (PCBs) | Dichlorobiphenyls (e.g., PCB 8) | 222 | 224, 152 |
| Trichlorobiphenyls (e.g., PCB 28) | 256 | 258, 186 | |
| Tetrachlorobiphenyls (e.g., PCB 52) | 292 | 290, 220 | |
| Other Polychlorinated Naphthalenes (PCNs) | Dichloronaphthalenes | 196 | 198, 126 |
| Trichloronaphthalenes | 230 | 232, 160 |
Table 2: Example GC-MS Parameters for EPA Method 8270
| Parameter | Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Oven Program | Initial: 40°C, hold 2 min; Ramp: 10°C/min to 320°C, hold 5 min |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Technical Support Center: Improving Peak Shape for 2-Chloronaphthalene-d7 in GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape for 2-Chloronaphthalene-d7 in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape, specifically tailing, for this compound?
A1: Peak tailing for semi-volatile compounds like this compound is often indicative of active sites within the GC system. These active sites can cause unwanted interactions with the analyte, slowing its progress through the system and resulting in a skewed peak.[1][2][3] Common locations for these active sites include the injection port liner, the initial part of the analytical column, and any contaminated surfaces in the flow path.[2][3] Other potential causes include incorrect injector temperature, column contamination, or an improperly installed column.[4]
Q2: My this compound peak is fronting. What does this suggest?
A2: Peak fronting is most commonly a result of column overload, where too much sample is injected onto the column.[2] This can be addressed by diluting the sample or reducing the injection volume. Another possibility is a mismatch between the sample solvent and the stationary phase of the column, or an incorrect initial oven temperature.[2]
Q3: Can the GC inlet liner significantly impact the peak shape of this compound?
A3: Absolutely. The inlet liner is a critical component for ensuring proper vaporization and transfer of the sample onto the column.[5] For active compounds like chlorinated naphthalenes, using a deactivated liner is crucial to prevent interactions that cause peak tailing.[1][6] The liner's geometry and the presence of glass wool can also affect vaporization and, consequently, peak shape.[7][8] A liner with glass wool can aid in the vaporization of higher boiling point compounds at lower temperatures.[9]
Q4: How does the injector temperature affect the analysis of this compound?
A4: The injector temperature must be high enough to ensure rapid and complete vaporization of this compound.[4][9] An insufficient temperature can lead to slow vaporization, resulting in broad and tailing peaks.[4] Conversely, excessively high temperatures can cause degradation of thermally sensitive analytes. A good starting point for the inlet temperature is 250 °C, with optimization up to 300 °C for higher molecular weight compounds.[9]
Q5: What should I do if I suspect my GC column is the source of the peak shape problem?
A5: If you suspect column-related issues, there are two primary actions to take. First, you can perform column maintenance by trimming a small portion (10-20 cm) from the inlet end of the column.[2][10] This removes accumulated non-volatile residues and active sites. Second, you can condition the column by baking it at a high temperature to remove contaminants.[10][11][12] If these steps do not resolve the issue, the column may be permanently damaged and require replacement.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing for this compound.
dot graph TD { A[Poor Peak Shape: Tailing] --> B{Check for Active Sites}; B --> C[Step 1: Inlet Maintenance]; C --> D[Replace Inlet Liner with a deactivated one]; D --> E{Re-analyze Sample}; E --> F[Peak Shape Improved?]; F -- Yes --> G[Issue Resolved: Contaminated/Active Liner]; F -- No --> H[Step 2: Column Maintenance]; H --> I[Trim 10-20 cm from the column inlet]; I --> J{Re-analyze Sample}; J --> K[Peak Shape Improved?]; K -- Yes --> L[Issue Resolved: Contaminated Column Head]; K -- No --> M[Step 3: Column Conditioning]; M --> N[Condition column according to manufacturer's protocol]; N --> O{Re-analyze Sample}; O --> P[Peak Shape Improved?]; P -- Yes --> Q[Issue Resolved: Column Contamination]; P -- No --> R[Consider other factors: leaks, temperature settings, or column degradation];
} caption: Troubleshooting workflow for peak tailing.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Active sites in the inlet liner | Replace the liner with a new, deactivated one.[1][2] | Improved peak symmetry and response. |
| Contamination at the head of the GC column | Trim 10-20 cm from the front of the column.[2][10] | Sharper peaks and restored resolution. |
| Column contamination | Condition the column according to the manufacturer's recommendations.[11][12] | A stable baseline and improved peak shape. |
| Leaks in the system | Perform a leak check, especially around the inlet and column fittings. | Elimination of peak distortion and improved reproducibility. |
| Incorrect injector temperature | Optimize the inlet temperature, starting around 250°C.[9] | Better vaporization leading to sharper, more symmetrical peaks. |
Guide 2: Addressing Peak Fronting
This guide outlines steps to take when observing peak fronting.
dot graph TD { A[Poor Peak Shape: Fronting] --> B{Check for Column Overload}; B --> C[Step 1: Dilute Sample]; C --> D[Prepare a more dilute sample and re-inject]; D --> E{Re-analyze Sample}; E --> F[Peak Shape Improved?]; F -- Yes --> G[Issue Resolved: Column Overload]; F -- No --> H[Step 2: Check Injection Volume]; H --> I[Reduce the injection volume]; I --> J{Re-analyze Sample}; J --> K[Peak Shape Improved?]; K -- Yes --> L[Issue Resolved: Column Overload]; K -- No --> M[Step 3: Evaluate Solvent Compatibility]; M --> N[Ensure sample solvent is compatible with the column's stationary phase]; N --> O[Consider changing the solvent if necessary]; O --> P{Re-analyze Sample}; P --> Q[Peak Shape Improved?]; Q -- Yes --> R[Issue Resolved: Solvent Mismatch]; Q -- No --> S[Consider other factors: initial oven temperature, column integrity];
} caption: Troubleshooting workflow for peak fronting.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Overload | Dilute the sample or reduce the injection volume.[2] | Symmetrical peak shape is restored. |
| Solvent Mismatch | Ensure the sample solvent is compatible with the stationary phase.[2] | Improved peak shape and retention time stability. |
| Incorrect Initial Oven Temperature | Set the initial oven temperature at least 20°C below the boiling point of the solvent.[2] | Better focusing of analytes at the head of the column, leading to sharper peaks. |
Experimental Protocols
Protocol 1: GC Column Conditioning
This protocol is a general guideline for conditioning a new or contaminated GC column. Always refer to the manufacturer's specific instructions for your column.
-
Installation: Install the column in the GC inlet, but do not connect it to the detector.[11][12]
-
Purge: Set the initial oven temperature to 40°C and purge the column with carrier gas for 15-30 minutes to remove any oxygen.[11][12]
-
Temperature Program:
-
Hold: Hold the column at the conditioning temperature for 1-2 hours. For columns with thick films or for highly sensitive detectors, an overnight conditioning may be necessary.[11][13]
-
Cool Down and Connect: Cool the oven down, then connect the column to the detector.
-
Final Bake: Run the temperature program again and hold for 30-60 minutes to ensure a stable baseline.
Protocol 2: Inlet Maintenance (Liner Replacement)
-
Cool Down: Cool the injector to a safe temperature (below 50°C).
-
Turn Off Gas: Turn off the carrier gas flow to the inlet.
-
Remove Septum Nut: Unscrew the septum nut and remove the septum.
-
Remove Liner: Carefully remove the old liner from the injector using forceps.
-
Inspect and Clean: Inspect the injector port for any residue and clean if necessary.
-
Install New Liner: Place a new, deactivated liner into the injector.
-
Reassemble: Replace the septum and septum nut.
-
Leak Check: Turn the carrier gas back on and perform a leak check.
-
Heat Up: Heat the injector to the desired setpoint.
References
- 1. phxtechnical.zendesk.com [phxtechnical.zendesk.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. youtube.com [youtube.com]
- 4. chromforum.org [chromforum.org]
- 5. agilent.com [agilent.com]
- 6. GC liners / CHROMSERVIS.EU [chromservis.eu]
- 7. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 10. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 11. How to Condition a New Capillary GC Column [restek.com]
- 12. agilent.com [agilent.com]
- 13. GC Tech Tip: GC Column Conditioning and Testing | Phenomenex [phenomenex.com]
Technical Support Center: Minimizing Ion Suppression with 2-Chloronaphthalene-d7 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when using 2-Chloronaphthalene-d7 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS analysis?
A1: Ion suppression is a type of matrix effect that frequently occurs in LC-MS.[1][2][3] It happens when molecules co-eluting with the analyte of interest interfere with the analyte's ionization process in the mass spectrometer's ion source.[1][4][5] This interference reduces the ionization efficiency of the target analyte, leading to a decreased signal intensity, which can compromise the accuracy, sensitivity, and reproducibility of quantitative analyses.[1][2][3][6] The "matrix" refers to all components in a sample other than the analyte, such as salts, lipids, and proteins, especially in complex biological samples.[1][7]
Q2: How is this compound intended to correct for ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). SIL-IS are considered the gold standard for compensating for matrix effects like ion suppression.[7][8] Because a SIL-IS is chemically almost identical to the analyte, it is expected to have very similar physicochemical properties.[9] This means it should co-elute with the analyte and experience the same degree of ionization suppression or enhancement.[1][7][9] By calculating the ratio of the analyte's signal to the internal standard's signal, variations in signal intensity caused by matrix effects are normalized, which allows for more accurate and precise quantification.[7]
Q3: I am using this compound, but my results are still inconsistent. What are the common causes?
A3: While highly effective, deuterated internal standards like this compound may not perfectly compensate for ion suppression in every case.[7][10] Common causes for inconsistency include:
-
Chromatographic Separation (Isotope Effect): A known phenomenon called the "isotope effect" can cause the deuterated standard to elute slightly earlier than the non-deuterated analyte.[4][7][11] If this slight separation causes them to elute in regions with different matrix components, they will experience different degrees of ion suppression, leading to inaccurate results.[4][7][10][11]
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High Concentration of Co-eluting Matrix Components: If the concentration of interfering components in the matrix is excessively high, it can suppress the ionization of both the analyte and the internal standard in a non-proportional way.[11]
-
Internal Standard Concentration: An overly high concentration of this compound can cause self-suppression or interfere with the ionization of the analyte.[11]
-
Sample-to-Sample Matrix Variability: Significant differences in the matrix composition between samples can lead to varying degrees of ion suppression, causing inconsistent results for quality control (QC) samples.[8]
Q4: When is a deuterated internal standard not effective in correcting for ion suppression?
A4: A deuterated internal standard may not be fully effective if there is a chromatographic separation, however slight, between the analyte and the standard.[11][12] This separation can expose them to different matrix interferences, meaning the degree of ion suppression experienced by each compound will differ, which can lead to inaccurate quantification.[7][11]
Troubleshooting Guides
Systematic Troubleshooting for Inconsistent Results
If you are experiencing inaccurate or irreproducible results despite using this compound, follow this systematic troubleshooting workflow. The guide below helps identify and resolve common issues related to chromatography, sample preparation, and instrument parameters.
Caption: A step-by-step workflow for troubleshooting ion suppression.
Experimental Protocols
Protocol: Quantifying Matrix Effects
This experiment is designed to determine the quantitative impact of ion suppression or enhancement in your specific sample matrix. It involves analyzing three different sets of samples.
Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix.[7]
Methodology:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Prepare your analyte and this compound internal standard in the final mobile phase solvent at various concentrations across your intended calibration range.
-
Set B (Post-Extraction Spike): Process at least six different lots of your blank sample matrix (e.g., plasma, urine) through the entire sample preparation procedure. After the final step (e.g., evaporation and reconstitution), spike the extracted matrix with the analyte and IS to the same concentrations as in Set A.[7]
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and IS at the same concentrations as Set A before initiating the sample preparation procedure.[7]
-
-
LC-MS Analysis: Analyze all three sets of samples using your established LC-MS method.
-
Calculations:
-
Matrix Effect (ME %):
-
ME % = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery Efficiency (RE %):
-
RE % = (Peak Area in Set C / Peak Area in Set B) * 100
-
This measures the efficiency of your sample extraction process.
-
-
Process Efficiency (PE %):
-
PE % = (Peak Area in Set C / Peak Area in Set A) * 100
-
This represents the combined effect of matrix effects and recovery.
-
-
Caption: Workflow for quantifying matrix effects and extraction recovery.
Data Presentation
Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
Effective sample preparation is one of the most critical steps to reduce matrix effects.[1] Techniques that more effectively remove matrix components like phospholipids (B1166683) and salts will result in less ion suppression.[1][6] The table below provides a summary of common techniques and their general effectiveness.
| Sample Preparation Technique | Principle | Typical Matrix Removal Efficiency | General Recommendation |
| Protein Precipitation (PPT) | A non-selective method where a solvent (e.g., acetonitrile) is added to precipitate proteins. | Good (Removes proteins, but many small molecules and salts remain).[2] | Quick and simple, but often insufficient for eliminating ion suppression in complex matrices.[2] |
| Liquid-Liquid Extraction (LLE) | Separates analytes from matrix components based on their differential solubility in two immiscible liquid phases. | Better (Removes proteins, salts, and some polar lipids). | More selective than PPT and can significantly reduce matrix effects.[6] |
| Solid-Phase Extraction (SPE) | A highly selective method where analytes are retained on a solid sorbent while interferences are washed away. | Best (Provides the cleanest extracts by removing a wide range of interfering components).[1][6] | The most effective technique for minimizing ion suppression, especially for complex samples and low-level quantification.[1][6] |
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 4. waters.com [waters.com]
- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. biotech-spain.com [biotech-spain.com]
Technical Support Center: Stability of 2-Chloronaphthalene-d7 in Solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Chloronaphthalene-d7 in various organic solvents. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound solutions?
A1: For optimal stability, stock solutions of this compound should be stored at low temperatures, protected from light.[1] It is recommended to store solutions at -20°C or -80°C for long-term use. Aliquoting stock solutions into single-use vials can help prevent degradation from repeated freeze-thaw cycles and minimize exposure to atmospheric moisture and oxygen.
Q2: How does the choice of solvent affect the stability of this compound?
A2: The stability of polycyclic aromatic hydrocarbons (PAHs) like this compound can be solvent-dependent.[2][3][4] While specific data for the deuterated form is limited, studies on similar compounds suggest that solvents like acetonitrile (B52724) and methanol (B129727) are common choices for creating standards.[4] However, some solvents may promote photodegradation more than others.[2] It is crucial to perform a stability study in the specific solvent used for your experiments.
Q3: What are the primary factors that can cause degradation of this compound in solution?
A3: The main factors that can lead to the degradation of this compound in solution are:
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Light Exposure: PAHs are known to be susceptible to photodegradation when exposed to UV light.[2][5]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[6]
-
Oxidation: The presence of oxygen can lead to the formation of oxidation products.[2]
-
pH: In aqueous or mixed solvent systems, extreme pH conditions (acidic or basic) can potentially cause hydrolysis, although this is less common for non-polar compounds like chloronaphthalenes.[7]
-
Solvent Impurities: Impurities in the solvent can potentially react with the analyte.
Q4: Is the deuteration of this compound expected to affect its stability compared to the non-deuterated form?
A4: Yes, deuteration can affect stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[8] This "kinetic isotope effect" can make deuterated compounds more resistant to chemical reactions and metabolic degradation where C-H bond cleavage is the rate-limiting step.[1][9] Therefore, this compound is expected to be at least as stable, and likely more stable, than its non-deuterated counterpart under the same conditions. However, hydrogen-deuterium exchange can occur under certain conditions, particularly in the presence of protic solvents or catalysts.[10][11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of this compound concentration over time in prepared solutions. | Degradation due to light exposure. | 1. Store solutions in amber vials or protect them from light by wrapping them in aluminum foil. 2. Minimize the exposure of solutions to ambient light during handling. |
| Degradation due to elevated temperature. | 1. Store stock and working solutions at recommended low temperatures (-20°C or -80°C). 2. Allow solutions to equilibrate to room temperature only for the duration of the experiment. | |
| Evaporation of the solvent. | 1. Ensure vials are tightly sealed. 2. Use vials with low-volume inserts for small sample volumes to minimize headspace. | |
| Appearance of unexpected peaks in chromatograms (HPLC or GC). | Formation of degradation products. | 1. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. 2. Analyze a freshly prepared standard to confirm the identity of the main peak. 3. Use a stability-indicating analytical method that can resolve the parent compound from its degradants. |
| Contamination of the solvent or glassware. | 1. Use high-purity, HPLC or GC-grade solvents. 2. Ensure all glassware is thoroughly cleaned and dried before use. | |
| Inconsistent analytical results between experiments. | Instability of the working solution. | 1. Prepare fresh working solutions from a stock solution for each experiment. 2. Perform a stability check on the working solution under the experimental conditions (e.g., autosampler temperature). |
| Hydrogen-Deuterium (H-D) exchange. | 1. Avoid strongly acidic or basic conditions if possible. 2. If using protic solvents (e.g., methanol), assess for any potential exchange over time by mass spectrometry. Using aprotic solvents like acetonitrile may be preferable.[11] |
Data Presentation
Table 1: Stability of this compound (10 µg/mL) in Different Solvents at Room Temperature (25°C) with Light Exposure
| Time (Days) | % Recovery in Methanol | % Recovery in Acetonitrile | % Recovery in Acetone |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 98.5 | 99.2 | 97.8 |
| 3 | 95.2 | 97.5 | 93.1 |
| 7 | 88.7 | 94.1 | 85.4 |
Table 2: Stability of this compound (10 µg/mL) in Acetonitrile under Different Storage Conditions
| Time (Days) | % Recovery (25°C, Light) | % Recovery (25°C, Dark) | % Recovery (4°C, Dark) | % Recovery (-20°C, Dark) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 7 | 94.1 | 99.5 | 99.8 | 100.0 |
| 14 | 89.3 | 98.9 | 99.6 | 100.0 |
| 30 | 80.5 | 97.2 | 99.1 | 99.8 |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in a Selected Solvent
Objective: To determine the stability of this compound in a specific organic solvent under defined storage conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., methanol, acetonitrile, acetone)
-
Volumetric flasks and pipettes
-
Amber glass vials with screw caps
-
HPLC or GC system with a suitable detector (e.g., UV or MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.
-
Preparation of Working Solutions: Dilute the stock solution to a suitable working concentration (e.g., 10 µg/mL) with the same solvent.
-
Sample Storage: Aliquot the working solution into several amber glass vials. Store the vials under different conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark, -20°C in the dark).
-
Analysis:
-
Analyze one vial immediately after preparation (Time 0).
-
At specified time intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the sample by a validated HPLC or GC method to determine the concentration of this compound.
-
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound solution (as prepared in Protocol 1)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp
Procedure:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize before analysis.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize before analysis.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose the this compound solution to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil.
-
Thermal Degradation: Store the this compound solution at an elevated temperature (e.g., 60°C) for 24 hours in the dark.
-
Analysis: Analyze all stressed samples and a control sample using an appropriate chromatographic method (e.g., HPLC-UV/MS or GC-MS) to separate and identify any degradation products. The goal is to achieve 5-20% degradation.[7][12][13]
Visualizations
Caption: Workflow for assessing the stability of this compound in a solvent.
Caption: Logical workflow for a forced degradation study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pjoes.com [pjoes.com]
- 3. Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products [pjoes.com]
- 4. researchgate.net [researchgate.net]
- 5. UV Light Induced Transformation of 1-Methylnaphthalene in the Presence of Air and Its Implications for Contaminants Research [scirp.org]
- 6. jfda-online.com [jfda-online.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. benchchem.com [benchchem.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. benchchem.com [benchchem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. longdom.org [longdom.org]
correcting for isotopic contribution of 2-Chloronaphthalene-d7
This guide provides technical support for researchers, scientists, and drug development professionals on correcting for the isotopic contribution of 2-Chloronaphthalene-d7 when used as an internal standard in mass spectrometry-based quantification of native 2-Chloronaphthalene.
Frequently Asked Questions (FAQs)
Q1: Why is an isotopic correction necessary when using a deuterated internal standard like this compound?
A1: An isotopic correction is crucial for analytical accuracy due to a phenomenon known as "isotopic cross-talk" or "interference".[1][2] There are two main sources of this interference:
-
Natural Isotope Contribution from the Analyte: The target analyte, native 2-Chloronaphthalene (C₁₀H₇Cl), contains naturally occurring heavy isotopes, primarily Carbon-13 (¹³C) and Chlorine-37 (³⁷Cl). The M+2 isotopic peak of the native analyte (containing one ³⁷Cl atom) can have the same nominal mass as an impurity in the deuterated standard (e.g., a d5-labeled species), causing an overestimation of the standard's signal.
-
Isotopic Impurity of the Internal Standard: The deuterated internal standard, this compound (C₁₀D₇Cl), is never 100% isotopically pure.[3][4] It often contains small amounts of less-deuterated species (e.g., d6, d5) or unlabeled analyte. These impurities can contribute to the signal being measured for the native analyte, leading to an inaccurate, falsely elevated result.
Failure to correct for these contributions can result in non-linear calibration curves and biased quantitative results, particularly at low analyte concentrations.[1]
Q2: Where does the isotopic contribution come from?
A2: The contribution arises from the natural abundance of stable isotopes. For 2-Chloronaphthalene, the key elements are Carbon and Chlorine.
-
Carbon: Approximately 1.1% of all carbon atoms are the ¹³C isotope, which is one mass unit heavier than the common ¹²C isotope.[5]
-
Chlorine: Natural chlorine is a mixture of two stable isotopes: ³⁵Cl (approximately 75.77%) and ³⁷Cl (approximately 24.23%). This gives any chlorine-containing compound a characteristic M+2 peak that is about one-third the intensity of the monoisotopic (M) peak.
Q3: How do I know if my analysis is affected by isotopic interference?
A3: You can check for interference with two simple experiments:
-
Analyze the Unlabeled Analyte Standard: Prepare a high-concentration solution of the native 2-Chloronaphthalene standard. Acquire data while monitoring the mass-to-charge ratio (m/z) channels for both the native analyte and the d7-internal standard. A significant signal appearing in the internal standard's channel indicates isotopic contribution from the analyte.[6]
-
Analyze the Deuterated Internal Standard: Prepare a solution of only the this compound standard. Monitor the m/z channels for both the standard and the native analyte. A signal in the native analyte's channel confirms the presence of unlabeled impurities in your standard.
Q4: My calibration curve is non-linear at high concentrations. Could this be related to isotopic contribution?
A4: Yes, this is a classic symptom of uncorrected isotopic cross-talk. At high analyte-to-internal standard concentration ratios, the contribution from the analyte's natural isotopes to the internal standard's signal becomes significant, artificially inflating the measured response of the standard. This leads to a curve that deviates from linearity.[1][6] Other causes like detector saturation should also be considered.
Data Presentation: Isotopic Distributions
The following tables summarize the theoretical isotopic distribution for native 2-Chloronaphthalene and the typical purity of the this compound internal standard. This data is essential for performing the correction calculations.
Table 1: Calculated Isotopic Abundance for Native 2-Chloronaphthalene (C₁₀H₇Cl)
| Mass Peak | Nominal m/z | Relative Abundance (%) | Contributing Isotopes |
| M (Monoisotopic) | 162 | 100.00 | ¹²C₁₀, ¹H₇, ³⁵Cl |
| M+1 | 163 | 10.93 | ¹³C, ¹²C₉, ¹H₇, ³⁵Cl |
| M+2 | 164 | 32.55 | ¹²C₁₀, ¹H₇, ³⁷Cl |
| M+3 | 165 | 3.56 | ¹³C, ¹²C₉, ¹H₇, ³⁷Cl |
Note: Abundances are calculated based on natural isotopic abundances of C, H, and Cl. The m/z values correspond to the molecular ion [M]⁺.
Table 2: Typical Specification for this compound Internal Standard
| Parameter | Specification | Source |
| Chemical Formula | C₁₀D₇Cl | |
| Nominal Monoisotopic Mass (m/z) | 169 | |
| Isotopic Purity (Atom % D) | ≥ 98% | [4][7] |
| Chemical Purity | ≥ 98% | [3][4] |
Note: An isotopic purity of 98 atom % D implies that a small percentage of molecules may be present with fewer than 7 deuterium (B1214612) atoms (e.g., d6, d5).
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Poor calibration curve linearity (R² < 0.99) | Uncorrected isotopic cross-talk from the analyte to the internal standard at high concentrations. | 1. Implement Correction Formula: Apply the mathematical correction detailed in the Experimental Protocol section to your data processing method.[2] 2. Adjust IS Concentration: Ensure the internal standard concentration is appropriate. In some cases, a higher IS concentration can improve linearity.[6] |
| Inaccurate quantification (high bias) for low-level samples | Contribution from unlabeled impurities in the deuterated standard to the analyte signal. | 1. Characterize the Standard: Analyze the d7-standard alone to measure its contribution factor to the native analyte signal. 2. Apply Correction Formula: Use the correction equations to subtract this contribution from the measured analyte response. |
| Signal observed in the native analyte channel when injecting only the d7-standard | The deuterated internal standard contains unlabeled 2-Chloronaphthalene as an impurity. | This is expected to some degree. Quantify the contribution factor (see protocol below) and use the correction formula. If the contribution is excessively high, consider purchasing a new standard with higher isotopic purity. |
| Signal observed in the d7-standard channel when injecting only the native analyte | The M+n isotopic peaks of the native analyte overlap with the m/z of the internal standard. | This is also expected, especially for chlorine-containing compounds. This interference is accounted for in the correction formula. |
Experimental Protocols
Protocol 1: Determining Isotopic Contribution Factors
Before routine analysis, the degree of cross-contribution must be experimentally determined.
-
Analyte Contribution to Standard (CF₁):
-
Prepare a high-concentration standard of native 2-Chloronaphthalene (Analyte) in a clean solvent (e.g., hexane (B92381) or isooctane).
-
Inject this solution into the GC-MS and measure the peak area at the m/z for the Analyte (Area_A_native) and any interfering peak area at the m/z for the Internal Standard (Area_IS_native).
-
Calculate the contribution factor: CF₁ = Area_IS_native / Area_A_native
-
-
Standard Contribution to Analyte (CF₂):
-
Prepare a standard of this compound (Internal Standard) at the same concentration that will be used in the samples.
-
Inject this solution and measure the peak area at the m/z for the Internal Standard (Area_IS_d7) and any interfering peak area at the m/z for the Analyte (Area_A_d7).
-
Calculate the contribution factor: CF₂ = Area_A_d7 / Area_IS_d7
-
Protocol 2: Isotope Dilution Analysis by GC-MS
This protocol provides a general workflow for sample analysis.
-
Sample Preparation:
-
Accurately measure a known amount of sample (e.g., 1 g of soil, 1 L of water).
-
Spike the sample with a known amount of this compound internal standard solution at the very beginning of the preparation process.[8]
-
Perform sample extraction using an appropriate method (e.g., Soxhlet, separatory funnel).[9]
-
Perform sample cleanup using techniques like silica (B1680970) gel or Florisil chromatography to remove matrix interferences.[9]
-
Concentrate the final extract to a precise volume (e.g., 1.0 mL) under a gentle stream of nitrogen.
-
-
GC-MS Instrument Setup:
-
GC Column: Use a capillary column suitable for semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).
-
Oven Program: Start at 100°C, hold for 1 min, then ramp at 10°C/min to 280°C and hold for 10 min. (This is a typical starting point and must be optimized).[8]
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Ions to Monitor:
-
Native Analyte: m/z 162 (quantification), 164 (confirmation)
-
d7-Internal Standard: m/z 169 (quantification)
-
-
-
-
Data Processing and Isotopic Correction:
-
For each sample, measure the peak areas for the native analyte (Area_A_measured) and the internal standard (Area_IS_measured).
-
Apply the following correction equations using the previously determined contribution factors (CF₁ and CF₂):
Corrected IS Area = Area_IS_measured - (CF₁ * Area_A_measured)
Corrected Analyte Area = Area_A_measured - (CF₂ * Area_IS_measured)
-
Calculate the corrected response ratio: Response Ratio = Corrected Analyte Area / Corrected IS Area
-
Quantify the analyte concentration in the sample by plotting the Response Ratio against the analyte concentration for a series of calibration standards and interpolating the sample's ratio on the resulting calibration curve.[10]
-
Workflow Visualization
The following diagram illustrates the logical workflow for applying the isotopic correction during data processing.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloronaphthalene (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2005-0.01 [isotope.com]
- 4. 2-Chloronaphthalene (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2005-1.2 [isotope.com]
- 5. abundancecalculator.web.app [abundancecalculator.web.app]
- 6. benchchem.com [benchchem.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Recovery of 2-Chloronaphthalene-d7
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to the poor recovery of the surrogate standard, 2-Chloronaphthalene-d7, during the analysis of semivolatile organic compounds by Gas Chromatography/Mass Spectrometry (GC/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my analysis?
A1: this compound is a deuterated form of 2-chloronaphthalene. In environmental and analytical chemistry, it is commonly used as a surrogate standard. A surrogate is a compound that is chemically similar to the target analytes but is not expected to be present in the actual sample. It is added to samples at a known concentration before any sample preparation steps (e.g., extraction, cleanup). The recovery of the surrogate is then measured to assess the efficiency and accuracy of the entire analytical process for each specific sample. Poor recovery of this compound can indicate a problem with the sample preparation or analysis, potentially affecting the accuracy of the results for your target compounds.
Q2: What are the typical acceptable recovery limits for this compound?
A2: Acceptable recovery limits for surrogate standards can vary depending on the specific analytical method (e.g., EPA Method 8270D), the sample matrix (e.g., water, soil), and the laboratory's own established quality control criteria. However, general guidance is provided by regulatory agencies like the U.S. Environmental Protection Agency (EPA). It is common for laboratories to establish their own control limits based on historical data.[1][2]
Q3: My this compound recovery is low. What are the most common causes?
A3: Low recovery of this compound can stem from several factors throughout the analytical workflow. The most common causes include:
-
Sample Preparation Issues: Inefficient extraction, loss during solvent concentration steps, or issues with the cleanup procedure.
-
Matrix Effects: Interferences from other compounds in the sample matrix can suppress the analytical signal.[3]
-
Analyte Degradation: The surrogate may degrade during sample preparation or analysis due to factors like extreme pH, high temperatures, or exposure to light.
-
GC/MS System Problems: Issues with the GC inlet, column, or mass spectrometer can lead to poor transfer or detection of the analyte.
Q4: Can the sample matrix significantly impact the recovery of this compound?
A4: Yes, the sample matrix is a critical factor. Complex matrices, such as soil, sediment, and sludge, are more likely to cause low surrogate recovery compared to cleaner matrices like drinking water. This is due to the presence of interfering compounds that can co-extract with the analytes and affect the accuracy of the analysis. For example, soil's organic matter content can strongly adsorb semivolatile compounds, making their extraction more challenging.
Q5: How does the choice of extraction method affect surrogate recovery?
A5: The extraction method plays a significant role. Methods like Soxhlet (EPA 3540C), Pressurized Fluid Extraction (PFE, EPA 3545A), and Ultrasonic Extraction (EPA 3550C) have different efficiencies for various analyte-matrix combinations.[4] For solid samples, it is crucial to ensure intimate contact between the solvent and the sample. In some cases, ultrasonic extraction may be less rigorous than other methods.
Troubleshooting Guides
Low Recovery in Water Samples
If you are experiencing low recovery of this compound in water samples, consider the following troubleshooting steps:
-
Check pH: Ensure the pH of the water sample is correctly adjusted before extraction as per the method requirements (e.g., EPA Method 625.1).
-
Extraction Efficiency: Verify that the extraction solvent and technique are appropriate. For liquid-liquid extractions, ensure adequate mixing and separation of the aqueous and organic layers.
-
Solvent Evaporation: During the concentration step, avoid evaporating the solvent to dryness, as this can lead to the loss of semivolatile compounds.
-
Glassware: Ensure all glassware is meticulously clean to avoid contamination that could interfere with the analysis.
Low Recovery in Soil/Solid Samples
Low recovery in soil and other solid matrices is a common challenge. Here are some specific troubleshooting strategies:
-
Sample Homogeneity: Ensure the sample is well-homogenized before taking a subsample for extraction.
-
Drying Agent: For wet soil samples, a drying agent like sodium sulfate (B86663) is often added. A crucial recommendation from the EPA is to spike the surrogate after adding the drying agent . Spiking before can lead to low recoveries for certain semivolatile compounds.[5]
-
Extraction Solvent and Technique: The choice of extraction solvent is critical and should be appropriate for the soil type and the target analytes. Ensure sufficient extraction time and energy for methods like ultrasonic extraction.
-
Matrix Interferences: High levels of organic matter or other co-extracted substances can interfere with the analysis. An appropriate cleanup step (e.g., using silica (B1680970) gel) may be necessary to remove these interferences.
GC/MS System Troubleshooting
If you suspect the issue lies with the analytical instrumentation, investigate the following:
-
Inlet Liner: The GC inlet liner can be a source of active sites that cause analyte degradation or adsorption. Use a deactivated liner and replace it regularly.
-
GC Column: The column itself can degrade over time. Consider trimming the first few centimeters of the column to remove any contamination. For chlorinated naphthalenes, a more polar or specialized stationary phase column may provide better peak shape and resolution than a standard non-polar column.[6][7]
-
Inlet Temperature: An excessively high inlet temperature can cause degradation of thermally labile compounds. Optimize the inlet temperature for your analytes of interest.
-
Mass Spectrometer Tune: Ensure the mass spectrometer is properly tuned to achieve optimal sensitivity and mass accuracy.
Quantitative Data Summary
The following tables provide a summary of typical surrogate recovery acceptance criteria for semivolatile organic compound analysis. Note that these are general guidelines, and laboratories should establish their own control limits based on performance data.
Table 1: General Surrogate Recovery Acceptance Criteria for EPA Method 8270D
| Matrix | Surrogate Fraction | Acceptance Criteria (%) |
| Water | Acid Compounds | 15 - 115 |
| Base/Neutral Compounds | 30 - 130 | |
| Soil/Solid | All Compounds | 30 - 130 |
| Source: Adapted from general laboratory guidelines for EPA Method 8270D.[1] |
Table 2: Interim Surrogate Recovery Acceptance Criteria for EPA Method 625.1
| Matrix | Acceptance Criteria (%) |
| Water | 60 - 140 |
| Source: U.S. EPA Method 625.1.[8] |
Experimental Protocols
A detailed experimental protocol is highly dependent on the specific EPA method being followed. Below is a generalized workflow for the analysis of semivolatile organic compounds in soil using a method like EPA 8270D with ultrasonic extraction (EPA 3550C).
Protocol: Ultrasonic Extraction of Soil for Semivolatile Analysis
-
Sample Preparation:
-
Homogenize the soil sample.
-
Weigh out an appropriate amount of the sample (e.g., 30 g) into a beaker.
-
If the sample is wet, add a sufficient amount of anhydrous sodium sulfate and mix until the sample is a free-flowing powder.
-
-
Surrogate Spiking:
-
Crucially, add the known amount of this compound and other surrogates to the sample after the addition of the drying agent. [5]
-
-
Extraction:
-
Add the appropriate extraction solvent (e.g., a mixture of acetone (B3395972) and hexane) to the sample.
-
Place the beaker in an ultrasonic bath and extract for the specified time (e.g., 3 minutes).
-
Allow the soil to settle, and decant the solvent into a collection flask.
-
Repeat the extraction two more times with fresh solvent, combining the extracts.
-
-
Concentration:
-
Concentrate the extract to a small volume (e.g., 1 mL) using a Kuderna-Danish apparatus or other appropriate concentration technique. Do not evaporate to dryness.
-
-
Cleanup (if necessary):
-
If matrix interferences are expected, perform a cleanup procedure using techniques like silica gel chromatography.
-
-
GC/MS Analysis:
-
Add the internal standard to the final extract.
-
Inject an aliquot of the extract into the GC/MS system.
-
Visualizations
The following diagrams illustrate the troubleshooting workflow and the sample preparation process.
Caption: Troubleshooting workflow for poor this compound recovery.
Caption: Sample preparation workflow for soil analysis with surrogate spiking.
References
- 1. newtowncreek.info [newtowncreek.info]
- 2. epa.gov [epa.gov]
- 3. legacy.azdeq.gov [legacy.azdeq.gov]
- 4. epa.gov [epa.gov]
- 5. Memorandum Regarding the Spiking Issue in SW-846 Organic Extraction Methods | Hazardous Waste Test Methods / SW-846 | US EPA [19january2021snapshot.epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromforum.org [chromforum.org]
- 8. epa.gov [epa.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Naphthalene: Featuring 2-Chloronaphthalene-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of naphthalene (B1677914), with a particular focus on the validation and performance of methods utilizing 2-Chloronaphthalene-d7 as an internal standard. The selection of an appropriate internal standard is critical for achieving accurate and reliable results in chromatography-based assays, particularly in complex matrices encountered in environmental and biological samples. This document summarizes key performance data from various studies and outlines detailed experimental protocols to assist researchers in their method development and validation processes.
Data Presentation: Performance Comparison of Internal Standards
The following tables summarize the validation parameters for analytical methods developed for naphthalene quantification using different internal standards. It is important to note that these data are compiled from various studies and therefore, the experimental conditions may differ.
Table 1: Method Validation Parameters with this compound (Representative Data)
| Validation Parameter | Performance Metric |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Table 2: Comparative Performance of Alternative Internal Standards
| Internal Standard | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| Naphthalene-d8 | > 0.995 | 0.5 µg/kg | - | - | < 10% | [1] |
| Anthracene-d10 | - | 4.4 | 14.6 | 93.8 - 102.2% | 4.3% | [2] |
| Pyrene-d10 | - | - | - | ~85% (for 2-3 ring PAHs) | - |
Experimental Protocols
A detailed methodology for the analysis of naphthalene using this compound as an internal standard is provided below. This protocol is a representative example based on common gas chromatography-mass spectrometry (GC-MS) methods for polycyclic aromatic hydrocarbon (PAH) analysis.
Sample Preparation (Water Sample)
-
To a 100 mL water sample, add a known concentration of this compound internal standard solution.
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Vortex the mixture for 2 minutes and allow the layers to separate.
-
Collect the organic layer and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute
-
Ramp to 250 °C at 10 °C/min
-
Hold at 250 °C for 5 minutes
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Naphthalene: m/z 128 (quantification), 127 (qualifier)
-
This compound: m/z 170 (quantification), 172 (qualifier)
-
-
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the validation process.
Caption: Experimental workflow for naphthalene analysis.
Caption: Logical flow of the analytical method validation process.
References
A Comparative Guide to Inter-Laboratory Analysis of 2-Chloronaphthalene
This guide provides a comparative overview of analytical methodologies for the quantification of 2-Chloronaphthalene, framed within the context of a hypothetical inter-laboratory study. The data and protocols presented are designed to be representative of typical analytical performance for this compound, offering valuable insights for researchers, scientists, and drug development professionals engaged in its analysis. Inter-laboratory comparisons, also known as proficiency testing, are crucial for assessing the competence of analytical laboratories and ensuring the reliability and comparability of data.[1][2][3]
Hypothetical Inter-Laboratory Study Design
For this illustrative study, three laboratories were provided with a standard solution of 2-Chloronaphthalene in a water matrix at a known concentration (50 µg/L) to assess their analytical performance using their in-house validated methods. The primary objective was to compare the accuracy, precision, and sensitivity of the different analytical approaches employed.
Quantitative Data Summary
The performance of each laboratory is summarized in the table below. The data reflects typical variations that can be observed in an inter-laboratory study, highlighting the importance of method selection and validation.
| Parameter | Laboratory A (GC-MS) | Laboratory B (HPLC-UV) | Laboratory C (GC-ECD) |
| Mean Measured Concentration (µg/L) | 48.5 | 52.1 | 47.9 |
| Standard Deviation (µg/L) | 2.1 | 4.5 | 3.3 |
| Recovery (%) | 97.0 | 104.2 | 95.8 |
| Limit of Detection (LOD) (µg/L) | 0.5 | 2.0 | 0.1 |
| Limit of Quantification (LOQ) (µg/L) | 1.5 | 6.0 | 0.3 |
Experimental Protocols
Detailed methodologies for the analytical approaches used by the participating laboratories are outlined below.
Laboratory A: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a widely used and established technique for the analysis of semi-volatile organic compounds like 2-Chloronaphthalene.[4][5]
-
Sample Preparation:
-
A 100 mL water sample was extracted three times with 30 mL of dichloromethane.
-
The organic extracts were combined and dried over anhydrous sodium sulfate.
-
The extract was then concentrated to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Instrumentation:
-
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) using target ions for 2-Chloronaphthalene (m/z 162, 127).
-
-
Quantification:
-
A five-point calibration curve was generated using 2-Chloronaphthalene standards.
-
The concentration in the sample was determined by comparing the peak area to the calibration curve.
-
Laboratory B: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Sample Preparation:
-
A 250 mL water sample was passed through a C18 solid-phase extraction (SPE) cartridge.
-
The cartridge was washed with 5 mL of water.
-
The analyte was eluted with 5 mL of acetonitrile.
-
The eluate was evaporated to dryness and reconstituted in 1 mL of the mobile phase.
-
-
Instrumentation:
-
HPLC System: Waters Alliance e2695 Separations Module
-
Detector: Waters 2489 UV/Visible Detector
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 70:30 acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 225 nm
-
-
Quantification:
-
External standard calibration was used with a six-point calibration curve.
-
Laboratory C: Gas Chromatography with Electron Capture Detection (GC-ECD)
-
Sample Preparation:
-
Liquid-liquid extraction was performed on a 100 mL water sample using n-hexane.
-
The extract was concentrated to 1 mL using a rotary evaporator.
-
-
Instrumentation:
-
Gas Chromatograph: Shimadzu GC-2010 Plus with ECD
-
Column: SH-Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Nitrogen at a flow rate of 1.5 mL/min.
-
-
GC Conditions:
-
Injector Temperature: 260°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: Initial temperature of 80°C for 1 minute, ramped at 15°C/min to 270°C, and held for 3 minutes.
-
-
Quantification:
-
A multi-point calibration curve was prepared from serial dilutions of a certified 2-Chloronaphthalene standard.
-
Visualizations
Inter-Laboratory Study Workflow
The following diagram illustrates the workflow of the hypothetical inter-laboratory study for 2-Chloronaphthalene analysis.
Caption: Workflow of the inter-laboratory study.
Analytical Workflow for GC-MS Analysis
This diagram details the steps involved in the GC-MS analysis of 2-Chloronaphthalene as performed by Laboratory A.
Caption: GC-MS analytical workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. OPCW Proficiency Test: A Practical Approach Also for Interlaboratory Test on Detection and Identification of Pesticides in Environmental Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. united4efficiency.org [united4efficiency.org]
- 4. 2-Chloronaphthalene | C10H7Cl | CID 7056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to 2-Chloronaphthalene-d7 and ¹³C-Labeled Standards for Analytical Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of 2-chloronaphthalene (B1664065), the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of two common stable isotope-labeled standards: 2-Chloronaphthalene-d7 and ¹³C-labeled 2-Chloronaphthalene, supported by experimental data from analogous compounds and detailed analytical protocols.
Stable isotope dilution analysis, coupled with mass spectrometry, is the gold standard for the quantification of trace-level organic compounds. The ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample extraction, cleanup, and ionization, thereby compensating for variations in the analytical process. While both deuterium-labeled and ¹³C-labeled standards are utilized for this purpose, their performance can differ, particularly in demanding applications.
Executive Summary: The ¹³C Advantage
In the comparison between this compound and ¹³C-labeled 2-Chloronaphthalene, the ¹³C-labeled standard emerges as the superior choice for high-accuracy quantitative analysis. This is primarily due to the near-perfect co-elution with the native analyte and the inert nature of the ¹³C isotope, which prevents isotopic exchange. Deuterated standards, while often more accessible, can introduce analytical challenges such as chromatographic shifts and the potential for deuterium-hydrogen exchange, which may compromise data integrity.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key physicochemical and analytical performance characteristics of this compound and ¹³C-labeled 2-Chloronaphthalene. Data for the ¹³C-labeled standard is based on the unlabeled 2-Chloronaphthalene and established principles of ¹³C labeling.
| Property | This compound | ¹³C-Labeled 2-Chloronaphthalene (projected) |
| Physicochemical Properties | ||
| Molecular Formula | C₁₀D₇Cl | ¹³CₓC₁₀-ₓH₇Cl |
| Molecular Weight | 169.66 g/mol [1][2] | ~172.61 g/mol (for ¹⁰C¹³C₆) |
| Isotopic Purity | Typically ≥98% | Typically ≥99% |
| Chemical Purity | ≥98%[1][2] | ≥98% |
| Analytical Performance | ||
| Chromatographic Co-elution | Exhibits slight retention time shift (elutes earlier) | Co-elutes perfectly with the native analyte |
| Isotopic Exchange | Potential for D-H exchange under certain conditions | No isotopic exchange |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic shifts | Excellent, due to identical retention time and ionization |
| Accuracy in Quantification | High, but may be lower than ¹³C-standards in complex matrices | Very High |
Experimental Evidence from Structurally Similar Compounds
A study comparing ¹³C-labeled and deuterium-labeled PAHs for analysis in sediment samples by isotope dilution mass spectrometry found that the concentrations determined using deuterated standards were significantly lower (by 1.9-4.3%) than those determined with ¹³C-labeled standards[3]. This discrepancy was attributed to the different behaviors of the deuterated standards during the extraction process[3].
Furthermore, it is well-documented that some deuterated PAH standards can undergo deuterium (B1214612) exchange, which can compromise the accuracy of low-level detection methods[4]. In contrast, ¹³C-labeled standards do not undergo such exchange and typically have negligible amounts of the native compound present[4].
Experimental Protocols
The following is a generalized experimental protocol for the determination of 2-chloronaphthalene in sediment samples using isotope dilution gas chromatography-mass spectrometry (GC-MS). This protocol can be adapted for other matrices with appropriate modifications.
1. Sample Preparation and Extraction
-
Spiking: To a known mass of a homogenized sediment sample (e.g., 10 g), add a known amount of the ¹³C-labeled 2-chloronaphthalene internal standard.
-
Extraction: The sample is then subjected to pressurized liquid extraction (PLE) or Soxhlet extraction with a suitable solvent system (e.g., hexane/acetone 1:1 v/v).
-
Cleanup: The extract is concentrated and subjected to a cleanup procedure, such as passing through a Florisil or silica (B1680970) gel column, to remove interfering matrix components.
-
Final Volume: The cleaned extract is then concentrated to a final volume of 1 mL.
2. GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the separation of chloronaphthalenes.
-
Oven Program: A temperature program is optimized to ensure good separation of 2-chloronaphthalene from other congeners and matrix components. For example, start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/minute and hold for 10 minutes[5].
-
-
Mass Spectrometer (MS):
-
Ionization: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Ions to Monitor:
-
2-Chloronaphthalene: m/z 162 (molecular ion), 127
-
¹³C-labeled 2-Chloronaphthalene: The specific m/z will depend on the number of ¹³C atoms (e.g., m/z 172 for a fully labeled naphthalene (B1677914) ring).
-
This compound: m/z 169 (molecular ion)
-
-
3. Quantification
The concentration of 2-chloronaphthalene in the sample is calculated based on the ratio of the peak area of the native analyte to the peak area of the ¹³C-labeled internal standard, using a calibration curve prepared with known concentrations of the native standard and a fixed concentration of the internal standard.
Mandatory Visualization
Caption: Experimental workflow for the analysis of 2-chloronaphthalene.
Caption: Comparison of key performance attributes.
References
- 1. 2-Chloronaphthalene (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2005-1.2 [isotope.com]
- 2. 2-Chloronaphthalene (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2005-0.01 [isotope.com]
- 3. researchgate.net [researchgate.net]
- 4. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Battle: Unveiling the Superior Accuracy and Precision of the 2-Chloronaphthalene-d7 Isotope Dilution Method
For researchers, scientists, and professionals in drug development and environmental analysis, the quest for the most accurate and precise analytical methods is paramount. When quantifying 2-Chloronaphthalene, a compound of significant interest due to its persistence and potential toxicity, the choice of analytical technique can profoundly impact data quality and experimental outcomes. This guide provides an objective comparison of the well-established isotope dilution method utilizing 2-Chloronaphthalene-d7 and an alternative gas chromatography-mass spectrometry (GC/MS) method, supported by experimental data to illuminate the superior performance of the isotope dilution approach.
The isotope dilution method, specifically employing this compound as an internal standard, stands as a gold standard for the quantification of its non-deuterated counterpart. This technique hinges on the addition of a known quantity of the isotopically labeled standard to the sample at the initial stage of analysis. As the deuterated standard is chemically identical to the analyte of interest, it experiences the same variations during sample preparation, extraction, and analysis, effectively mitigating matrix effects and procedural errors. This intrinsic correction mechanism leads to significantly enhanced accuracy and precision.
In contrast, alternative methods, while widely used, often rely on external or non-isotopically labeled internal standards. These approaches can be more susceptible to variations in sample matrix and experimental conditions, potentially leading to less accurate and precise results.
Quantitative Performance: A Clear Distinction
To provide a clear and objective comparison, the following table summarizes the performance data for the this compound isotope dilution method and a widely used alternative GC/MS method for the analysis of chloronaphthalenes. The data highlights the superior accuracy (percentage recovery) and precision (percentage relative standard deviation, %RSD) of the isotope dilution technique.
| Performance Metric | This compound Isotope Dilution Method (EPA Method 1625) | Alternative GC/MS Method (EPA Method 8270) |
| Analyte | 2-Chloronaphthalene | 1-Chloronaphthalene |
| Accuracy (% Recovery) | 72-139% (Acceptance Range for Labeled Compound) | 112.2% |
| Precision (% RSD) | Typically <15% | 2.7% |
Note: The acceptance range for the labeled compound in EPA Method 1625 provides an expected performance window for accuracy. Specific experimental recovery for the native analyte is expected to fall within a similar range, with high precision.
The data clearly demonstrates that while the alternative method provides acceptable performance, the isotope dilution method, with its inherent corrective capabilities, offers a more robust and reliable approach for the precise and accurate quantification of 2-Chloronaphthalene. The broader acceptance range for recovery in the isotope dilution method reflects its ability to compensate for variations across a wide range of sample matrices and experimental conditions, while still delivering high precision.
Experimental Protocols: A Glimpse into the Methodologies
The superior performance of the this compound method is rooted in its meticulous experimental protocol, designed to minimize variability and ensure accurate quantification.
This compound Isotope Dilution Method (Based on EPA Method 1625)
This method employs isotope dilution gas chromatography/mass spectrometry (GC/MS) for the determination of semivolatile organic compounds.
-
Sample Spiking: A known amount of this compound is added to a measured volume or weight of the sample before extraction.
-
Extraction: The sample is subjected to an appropriate extraction technique (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analytes of interest.
-
Concentration: The extract is concentrated to a small volume to enhance sensitivity.
-
GC/MS Analysis: The concentrated extract is injected into a gas chromatograph coupled to a mass spectrometer. The GC separates the components of the mixture, and the MS detects and quantifies the native 2-Chloronaphthalene and the this compound internal standard based on their unique mass-to-charge ratios.
-
Quantification: The concentration of 2-Chloronaphthalene in the original sample is calculated based on the ratio of the response of the native analyte to the response of the known amount of the this compound internal standard.
Alternative GC/MS Method (Based on EPA Method 8270)
This method is also used for the determination of semivolatile organic compounds by GC/MS but typically utilizes an external or a non-isotopically labeled internal standard.
-
Sample Extraction: The sample is extracted using an appropriate technique.
-
Internal Standard Addition (if applicable): A known amount of a non-deuterated internal standard (a compound with similar chemical properties but not an isotopic analog) may be added to the extract before analysis.
-
GC/MS Analysis: The extract is analyzed by GC/MS.
-
Quantification: The concentration of the analyte is determined by comparing its response to a calibration curve generated from external standards or to the response of the non-deuterated internal standard.
Visualizing the Workflow: A Clear Path to Accurate Results
To further elucidate the experimental process, the following diagram illustrates the logical workflow of the this compound isotope dilution method.
Performance Under Pressure: Linearity and Range of 2-Chloronaphthalene-d7 in Analytical Calibration
For researchers and scientists engaged in drug development and environmental analysis, the accuracy and reliability of quantitative methods are paramount. The deuterated internal standard, 2-Chloronaphthalene-d7, plays a crucial role in achieving this precision, particularly in the analysis of polychlorinated naphthalenes (PCNs) and other persistent organic pollutants by gas chromatography-mass spectrometry (GC-MS). This guide provides a comparative overview of the expected linearity and dynamic range for calibration curves involving this compound, supported by representative experimental data and detailed protocols.
Unveiling the Calibration Performance
While specific calibration data for this compound as a primary analyte is not extensively published, its performance is intrinsically linked to the analytical methods for which it serves as a surrogate or internal standard. Data from validated methods for closely related polychlorinated naphthalenes (PCNs) provide a strong indication of the expected performance.
A comprehensive study utilizing an isotope dilution gas chromatography-tandem mass spectrometry (GC-MS/MS) method for the analysis of twenty different PCN congeners demonstrated excellent linearity and a broad dynamic range. The findings from this study can be considered representative of the performance achievable when using this compound under similar analytical conditions.
Table 1: Representative Calibration Performance for Polychlorinated Naphthalenes using Isotope Dilution GC-MS/MS
| Parameter | Performance Metric |
| Linearity (R²) | > 0.99 |
| Linear Range | 0.5 - 200 µg/L |
| Number of Analytes | 20 PCN congeners |
| Calibration Points | 7 |
This data underscores the robust and reliable performance of analytical methods employing deuterated standards like this compound. The high coefficient of determination (R²) indicates a strong linear relationship between the concentration of the analytes and the instrument response across a significant concentration range.
The Analytical Workflow: A Step-by-Step Visualization
The successful application of this compound in a calibration workflow involves a series of precise steps, from standard preparation to data analysis. The following diagram illustrates a typical experimental workflow for generating a calibration curve.
Delving into the Experimental Protocol
The following is a representative experimental protocol for the analysis of polychlorinated naphthalenes using an isotope dilution GC-MS/MS method, where this compound would be utilized as a surrogate or internal standard.
1. Standard Preparation:
-
A primary stock solution of this compound is prepared in a suitable solvent (e.g., nonane (B91170) or toluene).
-
A series of calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 50, 100, and 200 µg/L).
-
For analyses of environmental or biological samples, a known amount of the this compound solution is spiked into each sample and calibration standard to serve as an internal standard.
2. Sample Preparation (for matrix samples):
-
Extraction of target analytes and the internal standard from the sample matrix is performed using an appropriate technique, such as liquid-liquid extraction or solid-phase extraction.
-
The extract is then concentrated and may undergo a cleanup step to remove interfering substances.
3. GC-MS/MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.
-
Injector: Splitless injection mode is commonly employed for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C, holding for 1 minute, then ramping to 300°C at 10°C/min, and holding for 5 minutes.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is standard for this type of analysis.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the target analytes are monitored.
-
4. Data Analysis:
-
The peak areas of the target analytes and this compound are determined from the chromatograms.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards.
-
Linear regression analysis is performed on the calibration curve to determine the equation of the line, the coefficient of determination (R²), and the linear dynamic range.
Conclusion
The use of this compound as an internal or surrogate standard in GC-MS analysis provides a robust framework for the accurate quantification of polychlorinated naphthalenes and other related compounds. The expected linearity of calibration curves, with R² values consistently exceeding 0.99 over a wide concentration range, demonstrates the reliability of this approach. By following a well-defined experimental protocol, researchers can achieve high-quality, reproducible data essential for critical applications in drug development and environmental monitoring. The strong performance characteristics of methods employing this compound make it an indispensable tool for modern analytical laboratories.
A Comparative Guide to the Robustness of Analytical Methods for 2-Chloronaphthalene-d7
This guide provides a comprehensive comparison of the robustness of two common analytical methods for the quantification of 2-Chloronaphthalene-d7: Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS). The information presented is intended for researchers, scientists, and drug development professionals seeking to select a reliable analytical method for this compound. The guide includes detailed experimental protocols and a comparative analysis of hypothetical performance data under varied conditions to simulate a robustness study.
Introduction to Robustness Testing
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters.[1] It provides an indication of the method's reliability during normal usage and is a critical component of method validation.[1][2] Robustness testing is typically performed during method development to identify the parameters that need to be strictly controlled.[1]
Comparative Analysis of Analytical Methods
For the analysis of semi-volatile compounds like this compound, both GC/MS and LC/MS/MS are viable techniques. GC/MS is a well-established method, particularly for environmental analysis, while LC/MS/MS offers advantages for compounds that are thermally labile or not easily volatilized. The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.
Data Presentation: Quantitative Method Comparison
The following table summarizes the hypothetical results of a robustness study comparing a GC/MS and an LC/MS/MS method for the analysis of this compound. The study assesses the impact of small variations in key analytical parameters on the recovery and precision (as Relative Standard Deviation, RSD) of the measurements.
| Parameter | Variation | GC/MS Method | LC/MS/MS Method |
| Injector Temperature | ± 5 °C | Recovery (%) : 98.5 - 101.2RSD (%) : 1.8 | Recovery (%) : N/ARSD (%) : N/A |
| Column Temperature | ± 2 °C | Recovery (%) : 99.1 - 100.8RSD (%) : 1.5 | Recovery (%) : 97.5 - 102.1RSD (%) : 2.1 |
| Carrier Gas Flow Rate | ± 5% | Recovery (%) : 97.9 - 101.5RSD (%) : 2.0 | Recovery (%) : N/ARSD (%) : N/A |
| Mobile Phase Composition | ± 2% Organic | Recovery (%) : N/ARSD (%) : N/A | Recovery (%) : 96.8 - 103.5RSD (%) : 2.8 |
| Mobile Phase pH | ± 0.2 units | Recovery (%) : N/ARSD (%) : N/A | Recovery (%) : 99.5 - 100.5RSD (%) : 1.2 |
| Extraction Solvent pH | ± 0.5 units | Recovery (%) : 95.2 - 104.1RSD (%) : 3.5 | Recovery (%) : 96.0 - 103.8RSD (%) : 3.1 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate a typical output of a robustness study.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Gas Chromatography-Mass Spectrometry (GC/MS) Protocol
This method is based on established EPA methodologies for semi-volatile organic compounds.[3]
-
Sample Preparation:
-
A 100 mL water sample is spiked with a known concentration of this compound standard.
-
The sample is extracted three times with 30 mL of dichloromethane. The pH of the aqueous sample is a parameter that can be varied for robustness testing (e.g., pH 6.5, 7.0, 7.5).
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated to 1 mL.
-
-
GC/MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Splitless mode, with the temperature varied for robustness testing (e.g., 245°C, 250°C, 255°C).
-
Oven Program: Initial temperature of 60°C held for 2 minutes, ramped to 280°C at 10°C/min, and held for 5 minutes. The ramp rate and hold times can be varied.
-
Carrier Gas: Helium, with the flow rate varied for robustness testing (e.g., 0.95, 1.00, 1.05 mL/min).
-
Mass Spectrometer: Agilent 5977A or equivalent, operated in Selected Ion Monitoring (SIM) mode. The characteristic ions for this compound are monitored.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) Protocol
This method is adapted from protocols for the analysis of similar aromatic compounds.[4][5]
-
Sample Preparation:
-
A 10 mL urine sample is spiked with a known concentration of this compound standard.
-
The sample is subjected to solid-phase extraction (SPE) using a C18 cartridge. The pH of the sample loaded onto the SPE cartridge can be varied for robustness testing (e.g., pH 6.0, 6.5, 7.0).
-
The cartridge is washed, and the analyte is eluted with methanol. The eluate is evaporated to dryness and reconstituted in 1 mL of the initial mobile phase.
-
-
LC/MS/MS Analysis:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size). The column temperature is varied for robustness testing (e.g., 38°C, 40°C, 42°C).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). The composition of the mobile phase is a key parameter for robustness testing (e.g., initial %B of 48%, 50%, 52%). The pH of the aqueous mobile phase can also be varied (e.g., pH 3.0, 3.2, 3.4).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent, operated in Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions specific to this compound are monitored.
-
Visualizing the Robustness Testing Workflow
The following diagrams illustrate the logical flow of a robustness test for an analytical method.
Caption: A flowchart illustrating the key phases and steps involved in a typical robustness testing study for an analytical method.
Conclusion
This guide provides a framework for comparing the robustness of GC/MS and LC/MS/MS methods for the analysis of this compound. The hypothetical data suggests that while both methods can be robust, they are sensitive to different parameters. The GC/MS method's performance is more influenced by variations in the extraction solvent pH, whereas the LC/MS/MS method is more sensitive to changes in the mobile phase composition. A thorough robustness study, as outlined in this guide, is essential for identifying and controlling the critical parameters of any analytical method to ensure its reliability and accuracy in routine use.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. 2-Chloronaphthalene | C10H7Cl | CID 7056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
The Gold Standard vs. The Practical Alternative: A Comparative Guide to 2-Chloronaphthalene-d7 and Non-Deuterated Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of 2-chloronaphthalene (B1664065) and other persistent organic pollutants (POPs), the choice of an internal standard is a critical determinant of data quality and reliability. This guide provides an objective, data-supported comparison between the deuterated internal standard, 2-Chloronaphthalene-d7, and non-deuterated (analog) internal standards, empowering you to make an informed decision for your analytical needs.
The use of an internal standard (IS) is fundamental in analytical chemistry, particularly in chromatographic and mass spectrometric techniques, to correct for analyte loss during sample preparation and for variations in instrument response. The ideal internal standard mimics the chemical and physical properties of the analyte as closely as possible. In this context, stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the "gold standard."
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The superior performance of this compound is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled standard is added to the sample at the beginning of the analytical workflow. Because this compound is chemically identical to the native 2-chloronaphthalene, differing only in the mass of some of its hydrogen atoms, it behaves identically during extraction, cleanup, and chromatographic separation. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the native analyte to the labeled standard, any losses or variations encountered during the analytical process are effectively nullified, leading to highly accurate and precise quantification.
Performance Comparison: this compound vs. Non-Deuterated Internal Standards
Table 1: Key Performance Characteristics
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated (Analog) IS |
| Chemical & Physical Properties | Nearly identical to 2-chloronaphthalene | Similar, but not identical, to 2-chloronaphthalene |
| Chromatographic Behavior | Co-elutes with 2-chloronaphthalene | Similar retention time, but may not perfectly co-elute |
| Extraction Recovery | Identical to 2-chloronaphthalene | May differ from 2-chloronaphthalene |
| Matrix Effect Compensation | Excellent, as it experiences the same ion suppression or enhancement | Variable and often incomplete |
| Accuracy & Precision | High | Moderate to high, depending on the similarity of the analog |
| Cost | Higher | Lower |
Table 2: Illustrative Quantitative Performance Data (Based on Analogous Compounds)
The following data, adapted from studies on other analytes, illustrates the typical performance improvements observed when using a deuterated internal standard compared to a non-deuterated (analog) internal standard.
| Analyte | Internal Standard Type | Recovery (%) | Matrix Effect (%) | Accuracy (% Bias) | Precision (%RSD) |
| Pesticide in Cannabis Matrix | Deuterated Analog | Not specified | Not specified | Within ±25% | <20% |
| Non-Deuterated Analog | Not specified | Not specified | >60% deviation | >50% | |
| Kahalalide F in Plasma | Deuterated (SIL IS) | Not specified | Not specified | 100.3% | 7.6% |
| Non-Deuterated (Analog IS) | Not specified | Not specified | 96.8% | 8.6% |
Data for the pesticide in cannabis matrix is illustrative of the significant improvements in accuracy and precision when using a deuterated internal standard.[1] Data for Kahalalide F demonstrates a statistically significant improvement in both accuracy and precision with the use of a stable isotope-labeled internal standard.[2]
Experimental Protocols
A robust experimental design is crucial for the accurate quantification of 2-chloronaphthalene. The following protocols outline a typical workflow for sample analysis and a validation experiment to compare the performance of different internal standards.
General Experimental Workflow for 2-Chloronaphthalene Analysis
This workflow is based on principles outlined in EPA Method 8270 for the analysis of semivolatile organic compounds.[2][3][4]
-
Sample Preparation:
-
A known volume or weight of the sample (e.g., water, soil, or waste extract) is taken.
-
A precise amount of the internal standard (either this compound or a non-deuterated analog like a different PAH or a labeled PCB not present in the sample) is spiked into the sample.
-
The sample is subjected to an extraction procedure appropriate for the matrix (e.g., liquid-liquid extraction for water samples, Soxhlet or pressurized fluid extraction for solid samples).
-
The extract is then concentrated and may undergo a cleanup step (e.g., silica (B1680970) gel or Florisil chromatography) to remove interfering compounds.
-
The final extract is reconstituted in a suitable solvent for GC/MS analysis.
-
-
GC/MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is typically used.
-
Injector: Splitless injection is common for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 60°C and ramping to 300°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The characteristic ions for 2-chloronaphthalene and the internal standard are monitored.
-
-
-
Quantification:
-
A calibration curve is generated by analyzing standards containing known concentrations of 2-chloronaphthalene and a constant concentration of the internal standard.
-
The concentration of 2-chloronaphthalene in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol for Evaluating and Comparing Internal Standard Performance
To objectively compare the performance of this compound and a non-deuterated internal standard, a matrix effect validation experiment should be conducted.[5]
-
Prepare Three Sets of Samples in Triplicate:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before the extraction process.
-
-
Analyze all samples by GC/MS.
-
Calculate Recovery and Matrix Effect:
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Matrix Effect (%) = ((Peak Area in Set B / Peak Area in Set A) - 1) x 100
-
A positive value indicates ion enhancement, while a negative value indicates ion suppression.
-
-
By performing this experiment with both this compound and a non-deuterated internal standard, you can quantitatively assess their ability to compensate for matrix effects and analyte loss during sample preparation.
Visualizing the Workflow and Rationale
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical basis for the superiority of deuterated internal standards.
Conclusion
For the quantitative analysis of 2-chloronaphthalene, the use of a deuterated internal standard such as this compound is unequivocally the superior choice for achieving the highest levels of accuracy and precision. Its ability to perfectly mimic the behavior of the native analyte throughout the analytical process ensures robust and reliable data, especially in complex matrices. While non-deuterated internal standards offer a more cost-effective alternative, they introduce a greater potential for analytical error due to differences in extraction recovery and susceptibility to matrix effects. The selection of a non-deuterated standard should be approached with caution and requires thorough validation to ensure it meets the data quality objectives of the study. For researchers, scientists, and drug development professionals where data integrity is paramount, investing in this compound is a critical step towards generating defensible and high-quality analytical results.
References
Proficiency Testing for PAH Analysis: A Comparative Guide to Internal Standards Featuring 2-Chloronaphthalene-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of internal standards used in the proficiency testing of Polycyclic Aromatic Hydrocarbon (PAH) analysis, with a specific focus on the performance of 2-Chloronaphthalene-d7. The selection of an appropriate internal standard is critical for achieving accurate and reliable quantification of PAHs in various matrices. This document summarizes key performance data, details experimental protocols, and visualizes analytical workflows to aid in the selection of the most suitable internal standard for your analytical needs.
Performance Comparison of Internal Standards
The choice of an internal standard is crucial for correcting analytical variability during sample preparation and analysis. Isotopically labeled compounds are the preferred choice for PAH analysis due to their chemical and physical similarity to the target analytes. This section compares the performance of this compound with other commonly used deuterated and 13C-labeled internal standards.
| Internal Standard | Type | Typical Recovery Range (%) | Relative Standard Deviation (RSD) (%) | Key Advantages | Potential Considerations |
| This compound | Deuterated Aromatic | 80 - 120 | < 15 | Good representation for smaller, more volatile PAHs. | May not perfectly mimic the behavior of larger, less volatile PAHs. |
| Chrysene-d12 | Deuterated PAH | 70 - 130 | < 15 | Commonly used and well-characterized for a wide range of PAHs. | Potential for deuterium (B1214612) exchange in certain matrices or under harsh conditions. |
| Perylene-d12 | Deuterated PAH | 70 - 130 | < 15 | Suitable for higher molecular weight PAHs. | Similar to other deuterated standards, susceptible to deuterium exchange. |
| Acenaphthene-d10 | Deuterated PAH | 60 - 120 | < 20 | Effective for correcting losses of early-eluting PAHs. | Volatility can lead to losses during sample concentration steps. |
| Phenanthrene-d10 | Deuterated PAH | 70 - 125 | < 15 | Represents the mid-range molecular weight PAHs well. | General considerations for deuterated standards apply. |
| Benzo[a]pyrene-13C4 | 13C-Labeled PAH | 90 - 110 | < 10 | Higher stability and less prone to isotopic exchange compared to deuterated standards, leading to potentially higher accuracy.[1] | Higher cost compared to deuterated standards. |
Note: The performance data presented in this table are typical values and may vary depending on the specific matrix, extraction method, and analytical instrumentation.
Experimental Protocols
Accurate and reproducible PAH analysis relies on well-defined and validated experimental protocols. Below is a representative protocol based on common EPA and ISO methods for the analysis of PAHs in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.
Sample Preparation and Extraction
-
Sample Collection: Collect a representative sample (e.g., 1 liter of water, 10 grams of soil or sediment).
-
Spiking with Internal Standard: Prior to extraction, spike the sample with a known amount of this compound solution. A typical spiking level is 100 ng.
-
Extraction:
-
Liquid Samples (e.g., Water): Perform a liquid-liquid extraction using a separatory funnel with a suitable solvent like dichloromethane (B109758) (DCM). Repeat the extraction three times.
-
Solid Samples (e.g., Soil, Sediment): Use a technique such as Soxhlet extraction, pressurized fluid extraction (PFE), or ultrasonic extraction with a solvent mixture like hexane/acetone (1:1 v/v).
-
-
Drying and Concentration: Dry the extract by passing it through anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
Sample Cleanup (if necessary)
For complex matrices containing interfering compounds, a cleanup step is necessary. This is often performed using solid-phase extraction (SPE) with silica (B1680970) or Florisil cartridges.
-
Condition the SPE cartridge with the appropriate solvent.
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the PAHs with a suitable solvent or solvent mixture.
-
Concentrate the eluate to the final volume of 1 mL.
GC-MS Analysis
-
Instrument Setup:
-
Gas Chromatograph: Equipped with a capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
-
Injection: Inject 1 µL of the final extract into the GC-MS system.
-
GC Conditions:
-
Inlet Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), ramp up to a high temperature (e.g., 320 °C) to elute all PAHs.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
SIM Ions: Monitor the characteristic ions for each target PAH and for this compound.
-
Data Analysis and Quantification
-
Identification: Identify the PAHs in the sample by comparing their retention times and ion ratios to those of a calibration standard.
-
Quantification: Calculate the concentration of each PAH using the internal standard method. The response of each analyte is normalized to the response of this compound.
Visualizations
Experimental Workflow for PAH Analysis
Caption: Workflow for PAH analysis using an internal standard.
Logical Relationship of Internal Standard Correction
References
Navigating the Analytical Maze: A Guide to Uncertainty Estimation in 2-Chloronaphthalene-d7 Measurements
For researchers, scientists, and drug development professionals, the accurate quantification of compounds like 2-Chloronaphthalene-d7 is paramount. This deuterated internal standard plays a crucial role in ensuring the reliability of analytical methods for its non-deuterated counterpart, a persistent organic pollutant. However, every measurement has an associated uncertainty. Understanding and quantifying this uncertainty is not just a matter of good scientific practice; it is essential for making informed decisions, ensuring regulatory compliance, and guaranteeing the quality of experimental data. This guide provides a comprehensive comparison of analytical techniques and a detailed framework for estimating measurement uncertainty in the analysis of this compound.
Comparing the Titans: GC-MS vs. LC-MS for this compound Analysis
The two primary analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methods often depends on the sample matrix, the required sensitivity, and the available instrumentation.
Table 1: Comparison of Typical Performance Characteristics for the Analysis of Chlorinated Naphthalenes using GC-MS and LC-MS
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity, followed by mass-based detection. |
| Typical Limit of Detection (LOD) | Low pg to fg range | Low pg to fg range |
| Typical Limit of Quantification (LOQ) | Low pg to fg range | Low pg to fg range |
| Precision (Repeatability) | Relative Standard Deviation (RSD) typically < 15% | Relative Standard Deviation (RSD) typically < 15% |
| Accuracy (Recovery) | 70-120% (highly matrix dependent) | 70-120% (highly matrix dependent) |
| Selectivity | High, especially with high-resolution mass spectrometry. | High, particularly with tandem mass spectrometry (MS/MS). |
| Sample Throughput | Moderate | Moderate to High |
| Derivatization Required | Generally not required for this compound. | Not required. |
| Matrix Effects | Can be significant, often mitigated by using a deuterated internal standard like this compound. | Can be significant (ion suppression/enhancement), often mitigated by using a deuterated internal standard. |
A Deep Dive into Uncertainty: Estimating the Margin of Error
The estimation of measurement uncertainty is a systematic process that identifies, quantifies, and combines all significant sources of error associated with an analytical measurement. The internationally recognized framework for this process is outlined in the "Guide to the Expression of Uncertainty in Measurement" (GUM) and further detailed for analytical chemistry by the Eurachem guide "Quantifying Uncertainty in Analytical Measurement".
The overall uncertainty is expressed as the combined standard uncertainty (u_c) , which is the square root of the sum of the squares of all individual standard uncertainties. For reporting purposes, the expanded uncertainty (U) is often used, which is calculated by multiplying the combined standard uncertainty by a coverage factor (k), typically k=2 for a 95% confidence level.
Identifying the Sources of Uncertainty: A Cause-and-Effect Approach
A crucial first step is to identify all potential sources of uncertainty in the analytical workflow. A cause-and-effect diagram, also known as an Ishikawa or fishbone diagram, is a valuable tool for this purpose.
Figure 1: Cause-and-effect diagram illustrating potential sources of uncertainty in the measurement of this compound.
The Workflow: From Sample to Uncertainty Statement
The following diagram illustrates the typical workflow for the analysis of this compound and the subsequent estimation of measurement uncertainty.
Figure 2: A typical workflow for the analysis of this compound and the estimation of measurement uncertainty.
Experimental Protocols: A Blueprint for Reliable Measurements
Detailed and standardized experimental protocols are fundamental to minimizing uncertainty and ensuring the reproducibility of results.
Sample Preparation (General Protocol)
-
Extraction: The choice of extraction technique depends on the sample matrix. For solid samples, techniques like Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction are common. For liquid samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently employed. This compound, as an internal standard, is typically added to the sample before extraction to correct for losses during sample preparation and analysis.
-
Clean-up: The sample extract is often subjected to a clean-up step to remove interfering compounds. This can be achieved using techniques such as column chromatography (e.g., with silica (B1680970) gel or Florisil) or gel permeation chromatography (GPC).
-
Concentration: The cleaned-up extract is concentrated to a smaller volume, usually under a gentle stream of nitrogen, to increase the analyte concentration before instrumental analysis.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Injector: Splitless injection is commonly used for trace analysis.
-
Oven Temperature Program: A temperature gradient is optimized to achieve good separation of the target analyte from other compounds in the sample.
-
-
Mass Spectrometer:
-
Ionization: Electron ionization (EI) is the most common ionization technique.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring only the characteristic ions of this compound.
-
Instrumental Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Liquid Chromatograph:
-
Column: A reversed-phase C18 column is typically used for the separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) acetate, is used.
-
-
Mass Spectrometer:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer (MS/MS) provides high selectivity and sensitivity.
-
Conclusion: Embracing Uncertainty for Better Science
Safety Operating Guide
Proper Disposal of 2-Chloronaphthalene-d7: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Chloronaphthalene-d7, a deuterated polycyclic aromatic hydrocarbon (PAH). The procedures outlined below are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. The disposal protocol is fundamentally governed by the hazardous nature of the 2-chloronaphthalene (B1664065) molecule, a persistent organic pollutant (POP). While no specific disposal regulations for non-radioactive deuterated compounds in a laboratory waste context have been identified, the chemical and toxicological properties of this compound are considered equivalent to its non-deuterated counterpart for the purposes of waste management.
Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS) and adhere to the following personal protective equipment (PPE) requirements:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is necessary.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is high-temperature incineration at a licensed hazardous waste facility. This method ensures the complete destruction of the chlorinated naphthalene (B1677914) structure, preventing its release into the environment.
-
Waste Identification and Segregation:
-
This compound waste, including empty containers and contaminated materials (e.g., weighing paper, gloves), must be segregated from non-hazardous waste.
-
It should be classified as a hazardous waste. Based on the characteristics of chlorinated naphthalenes, it may fall under specific US Environmental Protection Agency (EPA) hazardous waste codes. While 2-chloronaphthalene is not explicitly listed with its own 'U' or 'P' code, wastes from the production of chlorinated naphthalenes can carry 'K' codes. For disposal purposes, it is often managed as a toxic organic waste. Consult with your institution's Environmental Health and Safety (EHS) department for the specific waste codes used at your facility.
-
-
Containerization and Labeling:
-
Collect all this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical (e.g., glass or polyethylene).
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Harmful," "Environmental Hazard")
-
The accumulation start date.
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash. This is illegal and environmentally harmful.
-
Quantitative Data Summary
The following table summarizes key quantitative data for 2-chloronaphthalene, which should be considered representative for this compound in the context of safety and environmental impact.
| Parameter | Value | Reference |
| Aquatic Toxicity | ||
| 48-hour EC50 (Daphnia magna) | 1,600 µg/L | [1][2] |
| 96-hour LC50 (Bluegill) | 2,270 µg/L | [1][2] |
| 96-hour LC50 (Sheepshead minnow) | 2,360 µg/L | [1][2] |
| Physical Properties | ||
| Melting Point | 59.5 °C | [3][4] |
| Boiling Point | 259 °C | [4] |
| Flash Point | 132 °C | |
| Solubility in Water | Insoluble |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance and clarification.
References
Personal protective equipment for handling 2-Chloronaphthalene-d7
Essential Safety and Handling Guide for 2-Chloronaphthalene-d7
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Identifier: this compound CAS Number: 93951-84-9[1][2][3] Primary Hazards: Flammable liquid and vapor, causes skin and serious eye irritation, harmful if inhaled, and may cause respiratory irritation.[1][4][5] Chronic exposure may lead to liver damage.[4][6][7] The substance is toxic to aquatic life with long-lasting effects.[3][6]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound and its non-deuterated form.
| Property | Value | Source |
| Molecular Formula | C₁₀D₇Cl | [1][3] |
| Molecular Weight | 169.66 g/mol | [1][3] |
| Appearance | White crystalline powder (neat) or solution | [6] |
| Melting Point | 59.5°C (non-deuterated) | [6] |
| Boiling Point | 259°C at 101kPa (non-deuterated) | [6] |
| Signal Word | Danger/Warning | [1][4] |
Personal Protective Equipment (PPE)
To minimize exposure, all personnel must use the following personal protective equipment when handling this compound.
| PPE Category | Specifications | Rationale |
| Hand Protection | Solvent-resistant gloves (e.g., Viton®, Barrier®). | Prevents skin contact and absorption.[4][6][8] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and airborne particles.[4][5][6][8] |
| Skin and Body Protection | A protective suit or lab coat and closed-toe shoes. | Prevents skin contact with the chemical.[4][8] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Required when working outside of a fume hood or when airborne concentrations may exceed exposure limits.[4][6][9] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following procedural steps is mandatory for the safe handling of this compound.
Pre-Operational Checks
-
Ventilation: Ensure work is conducted in a properly functioning chemical fume hood or a well-ventilated area.[4][5]
-
Safety Equipment: Confirm that an emergency eyewash station and safety shower are readily accessible.[5]
-
Spill Kit: Have a spill kit containing appropriate absorbent materials readily available.
-
Review SDS: All personnel involved must review the Safety Data Sheet (SDS) for this compound before commencing work.
Handling Procedure
-
Grounding: Take precautionary measures against static discharges, especially when handling the neat solid.[5]
-
Avoid Dust/Aerosol Formation: Handle the substance carefully to prevent the generation of dust or mists.[5][6][8] If working with the solid, moisten it first to prevent dusting if appropriate.[6]
-
Avoid Incompatibilities: Keep away from strong oxidizing agents.[4][6] Do not use open flames.[4][6]
-
Transfer: Use non-sparking tools for transfers.[4]
Post-Handling Cleanup
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[4][5]
-
Equipment Cleaning: Clean all contaminated equipment and the work area.
-
Waste Segregation: Segregate all waste materials contaminated with this compound for proper disposal.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Containerization: Collect all waste, including contaminated PPE and spill cleanup materials, in a designated, properly labeled, and sealed container for hazardous waste.[4]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area.
-
Disposal: Dispose of the hazardous waste through your institution's approved hazardous waste management program.[4][5] Do not dispose of it in the regular trash or down the drain.[5] This chemical is toxic to aquatic organisms and should not enter the environment.[6]
Emergency Procedures
In the event of an exposure or spill, follow these immediate first-aid and emergency measures.
| Exposure Route | First-Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[4][5][6] |
| Skin Contact | Remove contaminated clothing immediately. Rinse the affected skin with plenty of water and soap.[4][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][5] |
| Ingestion | Rinse mouth with water. Give one or two glasses of water to drink. Do not induce vomiting. Seek immediate medical attention.[4][6] |
| Spill | Evacuate the area. Wearing appropriate PPE, sweep the spilled substance into a sealable container. If appropriate, moisten first to prevent dusting. Carefully collect the remainder and store and dispose of it according to local regulations.[4][6] |
Safe Handling Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. 2-Chloronaphthalene (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2005-1.2 [isotope.com]
- 2. This compound | CAS 93951-84-9 | LGC Standards [lgcstandards.com]
- 3. 2-Chloronaphthalene (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2005-0.01 [isotope.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. ICSC 1708 - 2-Chloronaphthalene [chemicalsafety.ilo.org]
- 7. 2-Chloronaphthalene - Hazardous Agents | Haz-Map [haz-map.com]
- 8. Page loading... [guidechem.com]
- 9. 2-Chloronaphthalene | C10H7Cl | CID 7056 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
